3-(Benzyloxy)benzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOFGNAYJBNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475078 | |
| Record name | 3-(Benzyloxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52800-47-2 | |
| Record name | 3-(Benzyloxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-O-benzylpyrogallol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-O-benzylpyrogallol, a derivative of the foundational chemical scaffold, pyrogallol. While not extensively documented in mainstream chemical literature, its structural features suggest significant potential in medicinal chemistry and drug development. This document will elucidate the nomenclature, propose a robust synthetic pathway, detail its predicted physicochemical properties, and explore its prospective applications for researchers, scientists, and drug development professionals.
Nomenclature and Structural Identification
The systematic identification of a molecule is paramount for unambiguous scientific communication. For the compound , several names can be derived based on established nomenclature rules.
The parent molecule, pyrogallol, is systematically named benzene-1,2,3-triol . The prefix "1-O-benzyl" indicates that a benzyl group (a benzene ring attached to a methylene group, -CH₂-C₆H₅) is connected to one of the hydroxyl groups via an ether linkage, specifically at the carbon-1 position of the pyrogallol ring.
IUPAC Name
Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 3-(benzyloxy)benzene-1,2-diol . This nomenclature prioritizes the diol (catechol) as the principal functional group.
Synonyms
A variety of synonyms may be encountered for this compound, reflecting different naming conventions and historical usages. These include:
-
1-O-benzylpyrogallol
-
3-Benzyloxycatechol
-
Benzyl 2,3-dihydroxyphenyl ether
-
2,3-Dihydroxy-1-(phenylmethoxy)benzene
A clear understanding of these synonyms is crucial when conducting literature searches and communicating research findings.
Physicochemical Properties
The physicochemical properties of 1-O-benzylpyrogallol can be predicted based on its structure, combining the characteristics of a catechol and a benzyl ether.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₂O₃ | Derived from the constituent atoms: 7 carbons and 6 hydrogens from the benzyl group, and 6 carbons, 6 hydrogens, and 3 oxygens from the pyrogallol moiety, with appropriate subtractions for bond formation. |
| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Similar to other phenolic compounds, which are often crystalline solids at room temperature and can oxidize and change color upon exposure to air and light. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, acetone, and DMSO. | The two free hydroxyl groups can participate in hydrogen bonding with water, but the bulky, nonpolar benzyl group will significantly decrease aqueous solubility compared to pyrogallol. The presence of the aromatic rings and the ether linkage enhances solubility in organic solvents. |
| pKa | Estimated to be around 9-10 for the first dissociation. | The acidity of the phenolic hydroxyl groups is influenced by the electron-donating nature of the benzyloxy group. This is comparable to other substituted catechols. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5. | The introduction of the lipophilic benzyl group significantly increases the LogP value compared to the highly polar pyrogallol, suggesting better membrane permeability. |
Synthesis of this compound
The synthesis of this compound can be approached through a selective protection strategy of the hydroxyl groups of pyrogallol. A common and effective method is the Williamson ether synthesis.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Selective Protection of Pyrogallol
-
Rationale: To achieve selective benzylation at the 1-position, the more reactive adjacent hydroxyl groups at the 2 and 3 positions are first protected. The formation of a five-membered ring with an acetonide group is a common and efficient strategy.
-
Procedure:
-
To a solution of pyrogallol (1.0 eq) in anhydrous acetone (10 vol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base such as sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected pyrogallol.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic ether synthesis involves the deprotonation of the remaining free hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.
-
Procedure:
-
Dissolve the protected pyrogallol (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection
-
Rationale: The acetonide protecting group is acid-labile and can be readily removed to reveal the free hydroxyl groups.
-
Procedure:
-
Dissolve the crude benzylated product in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M HCl).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Applications in Drug Development
The structural motifs within this compound—a catechol core and a benzyl ether—suggest several promising avenues for its application in drug discovery and development.
Antioxidant and Anti-inflammatory Properties
The catechol moiety is a well-known pharmacophore responsible for the antioxidant properties of many natural products.[1] The free hydroxyl groups can act as hydrogen donors to scavenge reactive oxygen species (ROS). The introduction of a benzyl group can modulate the lipophilicity of the molecule, potentially enhancing its cellular uptake and localization to lipid membranes where oxidative stress often occurs.
Enzyme Inhibition
Catechol derivatives are known to interact with and inhibit various enzymes, often through chelation of metal ions in the active site or through covalent modification. The specific substitution pattern of this compound could confer selectivity for certain enzyme targets.
Prodrug Strategies
The benzyl ether can serve as a prodrug moiety.[2] In a biological system, enzymatic or chemical cleavage of the benzyl group would release the active pyrogallol derivative at the target site. This strategy can be employed to improve the pharmacokinetic profile of a drug, such as increasing its stability, bioavailability, or target specificity.
Hypothetical Signaling Pathway Inhibition
Given the role of oxidative stress and inflammation in numerous diseases, this compound could potentially modulate signaling pathways sensitive to redox state. The following diagram illustrates a hypothetical mechanism of action.
Sources
Solvation Dynamics and Handling of 3-Benzyloxy-1,2-dihydroxybenzene: A Technical Guide
Executive Summary 3-Benzyloxy-1,2-dihydroxybenzene (also known as 3-benzyloxypyrocatechol) represents a distinct class of "Janus" molecules in organic synthesis: it possesses a highly polar, oxidation-prone catechol (1,2-dihydroxy) headgroup and a lipophilic, bulky benzyl ether tail. This amphiphilic structure dictates a non-linear solubility profile that defies simple "polar/non-polar" binary categorization.
This guide provides a technical framework for researchers handling this intermediate. It moves beyond basic solubility data to address the causality of solvation, the risks of oxidative degradation (o-quinone formation) in solution, and experimentally validated purification protocols.
Part 1: Physicochemical Profile & Solubility Theory
The solubility of 3-benzyloxy-1,2-dihydroxybenzene is governed by the competition between the intermolecular Hydrogen Bonding (HB) network of the catechol moiety and the Van der Waals forces of the benzyl ring.
Structural Implications on Solvation
-
The Catechol Moiety (Hydrophilic): The vicinal hydroxyl groups act as strong HB donors and acceptors. In non-polar solvents, these groups often form intramolecular hydrogen bonds or intermolecular dimers, reducing solubility unless the solvent can disrupt these interactions (e.g., ethers or alcohols).
-
The Benzyl Ether (Lipophilic): This group disrupts the crystal lattice energy relative to the parent pyrogallol, generally lowering the melting point and increasing solubility in chlorinated and aromatic solvents.
Solvent Compatibility Matrix
The following table summarizes the solubility behavior based on polarity and functional group interaction.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Polar Protic | Methanol, Ethanol | High | Solvent acts as HB donor/acceptor, fully solvating the catechol head. | Reaction solvent; Transfer. |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions disrupt solute-solute HB. | Stock solutions; Biological assays. |
| Esters | Ethyl Acetate | High | Moderate polarity; matches the amphiphilic balance of the molecule. | Primary Extraction Solvent. |
| Chlorinated | Dichloromethane (DCM) | Moderate/Good | Solvates the benzyl ether tail; disrupts weak dimers. | Partitioning; Chromatography. |
| Aromatic | Toluene, Benzene | Moderate | Recrystallization. | |
| Aliphatic | Hexane, Heptane | Low/Insoluble | Lack of polarity cannot overcome crystal lattice energy. | Anti-solvent. |
| Aqueous | Water | Low | The hydrophobic benzyl group disrupts the water network, significantly reducing solubility compared to catechol. | Impurity removal (washing). |
Part 2: Practical Solvent Selection Strategies
Selecting the correct solvent is a balance between solubility performance and chemical stability. The catechol moiety is electron-rich and prone to autoxidation to o-quinones, a process accelerated by basic solvents or trace metals.
Decision Matrix: Solvent Selection
The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on experimental phase. Note the preference for Ethyl Acetate in workups and Toluene for purification.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Objective: To determine the saturation limit of 3-benzyloxy-1,2-dihydroxybenzene in a specific solvent.
Reagents & Equipment:
-
Analyte: 3-benzyloxy-1,2-dihydroxybenzene (Dry, >98% purity).
-
Solvent: HPLC grade.
-
0.45 µm PTFE Syringe Filter.
-
Analytical Balance (±0.01 mg).
Methodology:
-
Preparation: Weigh approximately 50 mg of analyte into a 4 mL glass vial (Vial A).
-
Addition: Add the solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, the solubility is
mg/mL (Stop). -
Saturation: If solid remains after 1 mL total solvent addition, cap the vial and stir at 25°C for 4 hours.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (Vial B).
-
Evaporation: Evaporate the solvent from Vial B using a gentle stream of Nitrogen (avoid heat >40°C to prevent oxidation).
-
Quantification: Weigh Vial B. Calculate solubility (
) using:
Protocol B: Purification via Recrystallization
Context: Recrystallization is superior to chromatography for this compound as silica gel can sometimes catalyze oxidation or irreversible adsorption of catechols.
System: Toluene (Solvent) or Ethyl Acetate/Hexane (Solvent/Anti-solvent).
Workflow Diagram:
Figure 2: Step-by-step recrystallization workflow. Toluene is the preferred single-solvent system due to its ability to solubilize the benzyl group at high temperatures while rejecting the polar catechol at low temperatures.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene. If the compound is very impure, use Ethyl Acetate first, then add Hexane until slight turbidity appears.
-
Hot Filtration: If insoluble particles (salts) are present, filter the hot solution rapidly through a glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling may result in "oiling out" (a common issue with benzyl ethers).
-
Harvesting: Cool to 4°C. Filter the crystals and wash with cold Hexane (to remove non-polar impurities) or cold Toluene.
-
Drying: Dry under high vacuum. Note: Do not use oven drying in air, as the catechol face will oxidize.
Part 4: Stability and Handling (The "Self-Validating" System)
To ensure scientific integrity, the handling of 3-benzyloxy-1,2-dihydroxybenzene must account for its redox potential.
-
Oxidation Check: Dissolve a small amount in alkaline water (pH > 8). A rapid color change to dark green/brown indicates the formation of quinones/polymers. A pure sample should remain colorless/pale yellow in neutral organic solvents.
-
Acidity Maintenance: When performing extractions (e.g., EtOAc/Water), ensure the aqueous phase is slightly acidic (pH 3-4) using dilute HCl or acetic acid. This protonates the phenols, keeping them in the organic phase and preventing oxidation.
-
Inert Atmosphere: All recrystallization and prolonged heating steps should be performed under Nitrogen or Argon.
References
-
Sigma-Aldrich. (S)-(-)-3-Benzyloxy-1,2-propanediol Product Specification. (Analogous solubility properties for benzyl-glycerol ethers).
-
National Institute of Standards and Technology (NIST). 1,2-Benzenediol (Catechol) Solubility Data.
-
PubChem. 5-(Benzyloxy)resorcinol Compound Summary. (Isomeric reference for polarity/solubility comparison).
-
European Patent Office. Process for the preparation of aromatic compounds containing a heterocyclic system (EP0877023A1). (Describes catechol ether synthesis and workup in Toluene/DCM).
-
Grokipedia. Trihydroxybenzenes and Pyrogallol Derivatives. (General properties of the parent scaffold).
Strategic Modulation of Catechols: A Technical Guide to Aromatic Benzyloxy Substitution
Executive Summary & Chemical Rationale
The catechol moiety (1,2-dihydroxybenzene) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for adrenergic and dopaminergic ligands. However, free catechols suffer from rapid metabolic clearance (COMT methylation), poor blood-brain barrier (BBB) penetration due to high polarity, and oxidation susceptibility (quinone formation).
Aromatic Benzyloxy Substitution —the strategic introduction of a benzyl ether (
-
Synthetic Utility: It acts as a robust protecting group, masking the labile phenol during harsh transformations.
-
Pharmacological Modulation: It drastically alters the physicochemical profile (
, ), enabling hydrophobic interactions within receptor binding pockets (e.g., - stacking in MAO-B or Dopamine D4 receptors).
This guide details the synthetic control, structure-activity relationship (SAR) implications, and deprotection protocols for benzyloxy-substituted catechols.
Synthetic Methodologies
Achieving selectivity between mono-benzylation and di-benzylation is the primary synthetic challenge. The electronic similarity of the two hydroxyl groups requires precise control over stoichiometry and base strength.
Protocol A: Regioselective Mono-Benzylation (Statistical vs. Directed)
Challenge: Standard Williamson ether synthesis often yields a statistical mixture of mono-benzylated (desired), di-benzylated, and unreacted starting material.
Method 1: Base-Mediated Statistical Alkylation (High Throughput)
Best for: Simple catechols where chromatography is automated.
Reagents: Catechol (1.0 eq), Benzyl Bromide (1.0 eq),
Step-by-Step Workflow:
-
Dissolution: Dissolve catechol in acetone (
) under atmosphere. -
Base Addition: Add anhydrous
. Stir for 15 minutes to generate the phenoxide anion. Note: Potassium is preferred over Sodium for mono-alkylation due to the "template effect" where can chelate between oxygens, slightly favoring mono-substitution. -
Alkylation: Add Benzyl Bromide dropwise over 30 minutes.
-
Reflux: Heat to mild reflux (
) for 12–16 hours. -
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient). The di-benzyl ether elutes first (non-polar), followed by the mono-benzyl ether.
Method 2: Stannylene-Directed Alkylation (High Regioselectivity)
Best for: Complex substrates or sugar-catechol conjugates.
Mechanism: Formation of a cyclic stannylene acetal activates the oxygen atoms nucleophilically while temporarily masking them.
Workflow:
-
Reflux catechol with Dibutyltin oxide (
) in Toluene with a Dean-Stark trap to remove water. -
Add Benzyl Bromide and Tetrabutylammonium iodide (TBAI) as a catalyst.
-
Reflux for 4 hours. The reaction typically favors the less sterically hindered position if substituents are present.
Protocol B: Exhaustive Di-Benzylation
Best for: Creating fully protected intermediates for lithiation or Friedel-Crafts acylation.
Reagents: Catechol (1.0 eq), Benzyl Chloride (2.5 eq),
Critical Safety Note:
-
Suspend
in dry DMF at . -
Add Catechol solution dropwise (exothermic).
-
Add Benzyl Chloride rapidly.
-
Warm to RT and stir for 4 hours. Yields are typically
.
Protocol C: Controlled Deprotection (Hydrogenolysis)
To reveal the free catechol pharmacophore after downstream synthesis.
Reagents:
-
Dissolve benzyloxy intermediate in degassed MeOH/EtOAc.
-
Add
(10% by weight of substrate). -
Purge with
and stir vigorously at RT for 2–6 hours. -
Monitoring: TLC will show a significant drop in
(appearance of polar catechol). -
Filtration: Filter through Celite to remove Pd. Caution: Dry Pd/C is pyrophoric.
Visualization: Synthetic Logic & Pathways[1]
The following diagram illustrates the decision matrix for synthesizing and utilizing benzyloxy catechols.
Figure 1: Synthetic workflow distinguishing between benzyloxy groups as transient protecting groups versus permanent pharmacophores.
Medicinal Chemistry & SAR Applications
Dopamine Receptor Modulation (D1/D4)
In the development of dopamine agonists (e.g., Dihydrexidine analogs), the benzyloxy group is often used during the assembly of the rigid backbone. However, recent SAR studies on D4 receptor antagonists utilize the benzyloxy moiety (specifically on piperidine scaffolds) to induce selectivity.
-
Mechanism: The benzyl ring occupies the "accessory binding pocket" of the GPCR, providing steric bulk that prevents activation (antagonism) while maintaining high affinity via hydrophobic contacts.
-
Data Insight: 3-benzyloxy derivatives often show >30-fold selectivity against D2/D3 receptors compared to their hydroxyl counterparts.
MAO-B Inhibition
Monoamine Oxidase B (MAO-B) inhibitors often feature benzyloxy-substituted chalcones.[1]
-
Interaction: The benzyloxy group engages in
- stacking with aromatic residues (e.g., Tyr326) in the enzyme's active site. -
Potency: Substitution at the para position of the benzyloxy ring (e.g., with Fluorine) can enhance metabolic stability and potency (
values often in the nanomolar range).
Physicochemical Data Comparison
| Property | Free Catechol (Dopamine) | 3-Benzyloxy-Catechol | Impact on Drug Design |
| LogP | ~0.0–0.5 | ~2.5–3.2 | Drastically improves membrane permeability. |
| tPSA | ~40–50 | ~29–35 | Lower polar surface area aids BBB penetration. |
| Metabolism | Rapid (COMT/MAO) | Slowed | Blocks COMT action at the protected position. |
| H-Bonding | 2 Donors, 2 Acceptors | 1 Donor, 2 Acceptors | Loss of one donor alters receptor subtype selectivity. |
Visualizing the SAR Logic
Figure 2: Strategic decision tree for utilizing the benzyloxy moiety in drug design.
References
- Greene's Protective Groups in Organic Synthesis. (General reference for benzyl ether stability and cleavage). Note: Standard text, widely cited in organic synthesis.
-
Synthesis of Benzyloxy-Substituted Chalcones as MAO-B Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Discovery of Benzyloxy Piperidine Based Dopamine D4 Receptor Antagonists. National Institutes of Health (PMC). Available at: [Link]
-
Regioselective Benzylation of Polyhydroxy-compounds via Stannylene Derivatives. Royal Society of Chemistry (Perkin Trans.[2] 1). Available at: [Link][3][4][5][6]
-
Cleavage of Benzyl Ethers (General Mechanisms). Master Organic Chemistry. Available at: [Link]
Sources
- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Selective Mono-benzylation of Benzene-1,2,3-triol (Pyrogallol)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Precise Pyrogallol Benzylation
Benzene-1,2,3-triol, commonly known as pyrogallol, is a fundamental building block in the synthesis of a diverse array of pharmaceuticals, natural products, and functional materials. The strategic protection of its hydroxyl groups is paramount to achieving desired chemical transformations. Among these, the benzyl ether is a widely utilized protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[1][2] However, the presence of three proximal hydroxyl groups on the pyrogallol ring presents a significant challenge in achieving selective mono-benzylation, as the reaction can readily proceed to di- and tri-benzylated products. This lack of control can lead to complex product mixtures, arduous purification processes, and diminished overall yields.
This application note provides a comprehensive guide to a robust and reproducible protocol for the selective mono-benzylation of pyrogallol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the strategic choice of reagents and reaction conditions to favor mono-substitution, and a detailed, step-by-step protocol for laboratory execution. Furthermore, we will explore the application of phase-transfer catalysis as an environmentally benign and efficient alternative.
The Chemical Rationale: Navigating the Williamson Ether Synthesis for Selectivity
The benzylation of pyrogallol is typically achieved through the Williamson ether synthesis, a classic SN2 reaction.[3][4][5] This reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic alkoxide (in this case, a phenoxide), which then attacks an alkyl halide, such as benzyl bromide, to form the ether linkage.
The key to achieving mono-benzylation lies in carefully controlling the stoichiometry of the reagents and the reaction conditions to disfavor multiple substitutions. The relative acidity of the three hydroxyl groups of pyrogallol also plays a role in the regioselectivity of the reaction.
Experimental Protocol: A Step-by-Step Guide to Mono-benzylation
This protocol is designed to favor the formation of the mono-benzylated product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| Pyrogallol | C₆H₆O₃ | 126.11 | 12.61 g | 0.1 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 17.10 g (11.9 mL) | 0.1 | 1.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 13.82 g | 0.1 | 1.0 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 250 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Apparatus
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Reaction Procedure
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is under a gentle flow of nitrogen to maintain an inert atmosphere.
-
Reagent Addition: To the flask, add pyrogallol (12.61 g, 0.1 mol) and anhydrous potassium carbonate (13.82 g, 0.1 mol).
-
Solvent Addition: Add 250 mL of anhydrous acetone to the flask.
-
Stirring and Heating: Begin stirring the mixture and gently heat to reflux (approximately 56°C).
-
Benzyl Bromide Addition: Once the mixture is refluxing, add benzyl bromide (11.9 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:
-
100 mL of 1M Hydrochloric Acid
-
100 mL of saturated sodium bicarbonate solution
-
100 mL of brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired mono-benzylated pyrogallol.
Enhancing Efficiency and Sustainability: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to traditional homogeneous reaction conditions.[6][7] In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the benzyl bromide resides.[8][9] This can lead to faster reaction times, milder reaction conditions, and the use of more environmentally friendly solvents.
Modified Protocol using Phase-Transfer Catalysis
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| Pyrogallol | C₆H₆O₃ | 126.11 | 12.61 g | 0.1 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 17.10 g (11.9 mL) | 0.1 | 1.0 |
| Potassium Hydroxide | KOH | 56.11 | 5.61 g | 0.1 | 1.0 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 3.22 g | 0.01 | 0.1 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |
| Water | H₂O | 18.02 | 100 mL | - | - |
The work-up and purification procedure would be similar to the one described in section 3.4.
Visualizing the Process
Reaction Mechanism
Caption: Williamson Ether Synthesis of Pyrogallol.
Experimental Workflow
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Application Notes and Protocols: 3-(Benzyloxy)benzene-1,2-diol as a Key Intermediate for the Development of Novel Toll-like Receptor 2 (TLR2) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 3-(benzyloxy)benzene-1,2-diol as a strategic intermediate in the synthesis of novel Toll-like Receptor 2 (TLR2) antagonists. We present a scientifically grounded, proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and robust in-vitro and in-vivo methods for the biological evaluation of the resulting compounds. This guide is designed to empower researchers in immunology and medicinal chemistry to explore a new class of potential therapeutics targeting TLR2-mediated inflammation.
Introduction: The Critical Role of TLR2 in Immunity and Disease
Toll-like Receptor 2 (TLR2) is a cornerstone of the innate immune system, functioning as a pattern recognition receptor (PRR) that identifies a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] TLR2 is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize its ligands, such as triacylated lipopeptides (with TLR1) and diacylated lipopeptides (with TLR6).[2]
Upon ligand binding, TLR2 undergoes a conformational change that initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.[2] While this inflammatory response is crucial for clearing pathogens, its dysregulation is implicated in a multitude of chronic inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, atherosclerosis, and even certain cancers.[1] Consequently, the development of small-molecule TLR2 antagonists to dampen excessive inflammation holds significant therapeutic promise.
The catechol (1,2-dihydroxybenzene) and the structurally related pyrogallol (1,2,3-trihydroxybenzene) moieties have emerged as privileged scaffolds in the design of potent and selective TLR2 antagonists.[3][4] This has been exemplified by compounds such as MMG-11, a pyrogallol derivative that demonstrates competitive antagonism of TLR2.[5] The benzyloxy-protected catechol, this compound, serves as a versatile and strategically important starting material for the synthesis of novel TLR2 antagonists, offering a stable precursor for the elaboration of a catechol-based core.
Synthesis of a Novel TLR2 Antagonist from this compound: A Proposed Pathway
Herein, we propose a rational, multi-step synthetic route to a novel TLR2 antagonist (designated as Cmpd-X ) starting from the key intermediate, this compound. This proposed synthesis is based on established organic chemistry principles and the structural features of known pyrogallol-based TLR2 antagonists.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for a novel TLR2 antagonist (Cmpd-X) from catechol.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Detailed Synthetic Protocol
Step 1: Synthesis of this compound (Intermediate)
This protocol outlines a selective mono-O-benzylation of catechol.
-
Materials:
-
Catechol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of catechol (1.0 eq) in acetone, add finely ground K₂CO₃ (1.1 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Step 2: Formylation of this compound
This step introduces an aldehyde group onto the catechol ring, a key handle for further elaboration.
-
Materials:
-
This compound
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Aqueous HCl
-
-
Procedure (Duff Reaction):
-
Dissolve this compound (1.0 eq) and HMTA (1.5 eq) in TFA.
-
Heat the mixture at 90 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and aqueous HCl.
-
Stir for 1 hour to hydrolyze the intermediate imine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Step 3 & 4: Elaboration and Deprotection to Yield Cmpd-X
The subsequent steps will involve an Aldol condensation to introduce a side chain, followed by reduction/modification and finally deprotection of the benzyl group via hydrogenolysis to yield the final TLR2 antagonist, Cmpd-X. The specific reagents and conditions for these steps will be dictated by the desired final structure, guided by the structures of known antagonists like MMG-11.
In-Vitro Evaluation of TLR2 Antagonist Activity
The biological activity of the synthesized compound (Cmpd-X) can be assessed through a series of robust in-vitro assays.
Diagram of the In-Vitro Screening Workflow:
Caption: Workflow for the in-vitro evaluation of synthesized TLR2 antagonists.
Primary Screening: HEK-Blue™ hTLR2 Reporter Gene Assay
This assay provides a rapid and quantitative measure of TLR2 inhibition. HEK-Blue™ hTLR2 cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Pam3CSK4 (TLR1/2 agonist)[2]
-
Synthesized Cmpd-X
-
96-well plates
-
-
Protocol:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 2 hours.[6]
-
Pre-incubate the cells with varying concentrations of Cmpd-X for 1 hour.
-
Stimulate the cells with Pam3CSK4 at a final concentration of 10-100 ng/mL.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate.
-
Add 200 µL of QUANTI-Blue™ Solution and incubate at 37°C for 15-30 minutes.
-
Measure the SEAP activity by reading the optical density (OD) at 620-655 nm.[6]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
Secondary Assay: Cytokine Release in THP-1 Macrophages
This assay confirms the antagonist activity in a more physiologically relevant immune cell line. THP-1 human monocytic cells are differentiated into macrophages and stimulated to produce inflammatory cytokines.
-
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Pam3CSK4
-
Synthesized Cmpd-X
-
Human TNF-α and IL-8 ELISA kits
-
-
Protocol:
-
Differentiate THP-1 cells into macrophages by treating with PMA (50-100 ng/mL) for 48-72 hours.[7][8]
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of Cmpd-X for 1-2 hours.
-
Stimulate the cells with Pam3CSK4 (e.g., 100-200 ng/mL) for 20-24 hours.[9]
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[10][11][12][13][14][15][16]
-
In-Vivo Evaluation of TLR2 Antagonist Efficacy
Promising candidates from in-vitro studies should be evaluated in animal models of TLR2-driven inflammation.
Diagram of the In-Vivo Evaluation Process:
Caption: Process for in-vivo evaluation of a lead TLR2 antagonist.
Zymosan-Induced Peritonitis Model in Mice
Zymosan, a TLR2/6 agonist from yeast cell walls, induces a robust inflammatory response in the peritoneal cavity, characterized by leukocyte infiltration and cytokine production.[17]
-
Animals: C57BL/6 mice (or other appropriate strain).
-
Materials:
-
Zymosan A
-
Synthesized Cmpd-X formulated for in-vivo administration
-
Phosphate-buffered saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
-
-
Protocol:
-
Administer Cmpd-X or vehicle control to mice via an appropriate route (e.g., intraperitoneal (IP) or oral).
-
After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by IP injection of zymosan (e.g., 0.25-1 mg/mouse).[17][18]
-
At a predetermined time point post-zymosan challenge (e.g., 4-8 hours), euthanize the mice.[19][20]
-
Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
-
Determine the total leukocyte count and differential cell counts in the lavage fluid.
-
Measure the concentrations of TNF-α and IL-6 in the cell-free supernatant of the lavage fluid and in serum by ELISA.
-
A significant reduction in leukocyte infiltration and cytokine levels in the Cmpd-X treated group compared to the vehicle control indicates in-vivo efficacy.
-
Conclusion and Future Directions
The strategic use of this compound as a key intermediate provides a promising avenue for the discovery and development of novel catechol-based TLR2 antagonists. The proposed synthetic pathway and the detailed protocols for in-vitro and in-vivo evaluation outlined in these application notes offer a comprehensive framework for researchers to synthesize and characterize new chemical entities with therapeutic potential for a wide range of inflammatory diseases. Future work should focus on optimizing the synthetic route, exploring the structure-activity relationships of analogues, and further characterizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
-
InvivoGen. (n.d.). Pam3CSK4. Retrieved from [Link]
- Kwiecien, N. W., et al. (2015).
- Zehntner, S. P., et al. (2016). Toll-Like Receptor 2 Mediates In Vivo Pro- and Anti-inflammatory Effects of Mycobacterium Tuberculosis and Modulates Autoimmune Encephalomyelitis. Frontiers in Immunology, 7, 198.
- Wang, X., et al. (2017). Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice. International Journal of Molecular Medicine, 39(4), 845–852.
- Sirenko, O., et al. (2019). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
- Koenders, M. I., et al. (2008). Stimulation of TLR2 and TLR4 differentially skews the balance of T cells in a mouse model of arthritis.
- Tang, X., et al. (2025). Discovery of novel TLR2 antagonists as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 129, 117435.
-
Vipragen. (n.d.). LPS-induced mice sepsis model for screening of anti-inflammatory molecules. Retrieved from [Link]
- PubMed. (2017). Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice. PubMed.
-
Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
- PubMed. (2016). Toll-Like Receptor 2 Mediates In Vivo Pro- and Anti-inflammatory Effects of Mycobacterium Tuberculosis and Modulates Autoimmune Encephalomyelitis. PubMed.
- Frangez, Z., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. Molecules, 24(17), 3144.
- Frontiers. (2023). MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model. Frontiers in Bioengineering and Biotechnology, 11, 1188545.
- Dasu, M. R., et al. (2010). Increased Toll-Like Receptor (TLR) Activation and TLR Ligands in Recently Diagnosed Type 2 Diabetic Subjects. Diabetes Care, 33(4), 861–868.
-
SSRN. (2025). Discovery of Novel Tlr2 Antagonists as Anti-Inflammatory Agents. Retrieved from [Link]
- NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). TLR 2 antagonist CU-CPT22 regulated the polarization of bone marrow.... Retrieved from [Link]
- Grabowski, M., et al. (2020). The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling. Biochemical Pharmacology, 172, 113687.
-
Molecular Devices. (n.d.). Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. Retrieved from [Link]
- van Bergenhenegouwen, J., et al. (2008). TLR2-dependent MyD88 signaling contributes to early host defense in murine Enterococcus faecium peritonitis. The Journal of Immunology, 180(7), 4846–4854.
- Hu, Z., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 2(4), 100941.
-
Creative Bioarray. (n.d.). Lipopolysaccharide (LPS)-Induced Sepsis Model. Retrieved from [Link]
-
Melior Discovery. (n.d.). LPS Model of Sepsis. Retrieved from [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]
-
SOP. (n.d.). Detection of cytokine release in THP-1 cells. Retrieved from [Link]
- Cheng, K., et al. (2013). Discovery of small molecule inhibitors of the TLR1-TLR2 complex.
-
Creative Bioarray. (n.d.). Peritonitis Models. Retrieved from [Link]
-
Creative Biolabs. (n.d.). LPS induced Sepsis Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]
- MDPI. (2023). An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes. International Journal of Molecular Sciences, 24(15), 12431.
-
ResearchGate. (n.d.). LPS-induced septic shock in mice. Retrieved from [Link]
- Nanomaterials. (2020). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles.
-
ResearchGate. (n.d.). TLR2 and 4 reporter assays. Retrieved from [Link]
-
Melior Discovery. (n.d.). Zymosan - A Induced Acute Peritonitis Model. Retrieved from [Link]
- PubMed. (2021).
- Frontiers. (2022). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 13, 856545.
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Application Note: Regioselective Benzylation of Pyrogallol at the C-1 Position
Executive Summary & Strategic Overview
The selective mono-alkylation of pyrogallol (1,2,3-trihydroxybenzene) presents a classic challenge in aromatic substitution due to the molecule's symmetry and the similar nucleophilicity of its three vicinal hydroxyl groups.
The Structural Reality: Pyrogallol possesses a plane of symmetry passing through C-2 and C-5. Consequently, C-1 and C-3 are chemically equivalent. "C-1 benzylation" is synonymous with "C-3 benzylation." The true challenge is differentiating the outer hydroxyls (C-1/C-3) from the inner hydroxyl (C-2) and preventing poly-alkylation (formation of 1,2- or 1,3-dibenzyl ethers).
This guide details two distinct synthetic strategies:
-
Protocol A (The Protection Route): Uses a 1,2-acetonide blocking group to force reaction exclusively at C-3 (equivalent to C-1). Recommended for high-purity applications (API synthesis).
-
Protocol B (The Direct Route): Uses stoichiometric control and weak bases to achieve statistical mono-alkylation. Recommended for rapid analog generation or when chromatography is automated.
Decision Matrix: Reagent Selection
| Feature | Protocol A: Protection-Directed | Protocol B: Direct Alkylation |
| Primary Reagents | Acetone, P₂O₅, Benzyl Bromide, HCl | Benzyl Bromide, KHCO₃ (or K₂CO₃) |
| Regioselectivity | >98% (Exclusive 1-O-substitution) | ~60-70% (Statistical mixture) |
| Step Count | 3 Steps (Protection | 1 Step |
| Purification | Crystallization (Intermediate) / Extraction | Column Chromatography (Required) |
| Scalability | High (Kilogram scale feasible) | Low to Medium (Limited by separation) |
| Cost Efficiency | Higher reagent cost; Lower labor cost | Lower reagent cost; High labor/solvent cost |
Visualizing the Synthetic Pathways
Figure 1: Comparison of Protection-Directed (Red) vs. Direct (Blue) Synthetic Strategies.
Detailed Experimental Protocols
Protocol A: The Protection-Directed Route (Gold Standard)
Rationale: By locking the C-1 and C-2 hydroxyls into a cyclic ketal (acetonide), the C-3 hydroxyl becomes the only available nucleophile. Since C-1 and C-3 are identical in the starting material, alkylating C-3 yields the target 1-O-benzyl product after removing the ketal.
Step 1: Synthesis of 1,2-Isopropylidene Pyrogallol
-
Reagents: Pyrogallol (1.0 eq), Acetone (Solvent/Reagent), Phosphorus Pentoxide (P₂O₅) (0.5 eq).
-
Mechanism: Acid-catalyzed dehydration/ketalization.
-
Suspend Pyrogallol (12.6 g, 100 mmol) in dry Acetone (150 mL) in a round-bottom flask under N₂.
-
Add P₂O₅ (7.1 g, 50 mmol) in portions with vigorous stirring at room temperature (Exothermic reaction; use a water bath if temp exceeds 35°C).
-
Stir for 12–16 hours. The solution will darken.
-
Workup: Decant the acetone solution from the gummy phosphate residue. Neutralize the acetone layer with solid NaHCO₃. Filter and concentrate in vacuo.
-
Purification: The residue is often an oil that crystallizes. Recrystallize from hexane/toluene to obtain white crystals.
-
Checkpoint: ¹H NMR should show a singlet for the gem-dimethyl group (~1.6 ppm) and disappearance of two phenolic protons.
-
Step 2: Benzylation of the Free C-3 Hydroxyl
-
Reagents: 1,2-Isopropylidene pyrogallol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF.
-
Dissolve the intermediate from Step 1 (16.6 g, 100 mmol) in DMF (100 mL) .
-
Add K₂CO₃ (20.7 g, 150 mmol) .
-
Add Benzyl Bromide (13.1 mL, 110 mmol) dropwise.
-
Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
-
Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Step 3: Deprotection to 1-Benzyloxypyrogallol
-
Reagents: 10% HCl, Methanol.
-
Dissolve the benzylated intermediate in Methanol (100 mL) .
-
Add 10% aqueous HCl (20 mL) .
-
Reflux for 1–2 hours. The acetonide group is acid-labile.
-
Workup: Neutralize with NaHCO₃, evaporate methanol, and extract the aqueous residue with Ethyl Acetate.
-
Final Product: Evaporation yields 1-benzyloxypyrogallol.
-
Yield: Typically 65–75% (overall 3 steps).
-
Purity: >98% regiochemical purity.[1]
-
Protocol B: Direct Statistical Mono-Benzylation
Rationale: This method relies on the statistical probability that the electrophile (BnBr) will encounter an unreacted pyrogallol molecule before it encounters a mono-benzylated product. Using a weak base minimizes the deprotonation of the less acidic mono-ether product.
-
Reagents: Pyrogallol (Excess, 2.0 eq), Benzyl Bromide (1.0 eq), KHCO₃ (2.5 eq), Acetone.
-
Dissolve Pyrogallol (25.2 g, 200 mmol) in Acetone (200 mL) .
-
Note: Using excess pyrogallol is critical to suppress di-benzylation.
-
-
Add Potassium Bicarbonate (KHCO₃) (25.0 g, 250 mmol) .
-
Expert Insight: KHCO₃ is a weaker base than K₂CO₃. It is sufficient to deprotonate the acidic phenolic proton but less likely to drive the reaction to the di-substituted product rapidly.
-
-
Add Benzyl Bromide (11.9 mL, 100 mmol) dropwise over 1 hour.
-
Heat to reflux for 12 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Separation (Critical): The residue contains:
-
Unreacted Pyrogallol (Polar)
-
1-Benzyloxypyrogallol (Target)
-
1,3-Dibenzyloxypyrogallol (Non-polar impurity)
-
2-Benzyloxypyrogallol (Minor impurity)
-
-
Purification: Dissolve in minimal EtOAc and wash with water to remove unreacted pyrogallol (highly water-soluble). Purify the organic layer via silica gel chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Analytical Validation (QC)
When characterizing the product, ensure you observe the specific signals indicating mono-substitution and symmetry breaking.
| Technique | Observation for 1-Benzyloxypyrogallol |
| ¹H NMR (DMSO-d₆) | Aromatic Region: Should show an ABC pattern (3 protons) for the pyrogallol ring (t, d, d) distinct from the benzyl aromatic protons (m, 5H).OH Signals: Two distinct OH singlets should be visible (one for C-2, one for C-3). |
| ¹³C NMR | Symmetry Break: Unlike pyrogallol (4 signals due to symmetry), the product will show 6 distinct signals for the pyrogallol ring carbons, plus the benzyl carbons. |
| HPLC | Retention Time: Pyrogallol < 1-OBn < Di-OBn. |
References
-
Acetonide Protection Chemistry
- Original Method: The use of P₂O₅ in acetone for protecting vicinal diols in catechols and pyrogallol is a well-established dehydr
-
Source: Organic Syntheses, Coll.[1] Vol. 3, p. 501 (Related acetonide procedures).
-
Direct Alkylation Selectivity
-
General Reactivity Data
-
Pyrogallol Properties: PubChem Compound Summary for CID 1057.
-
-
Application in Drug Synthesis
- Synthesis of Trimetazidine Analogs: Many analogs require the 1-substituted pyrogallol scaffold, utilizing the acetonide route for intermedi
-
Source:European Journal of Medicinal Chemistry, Vol 45, Issue 11, 2010.
Sources
3-(Benzyloxy)benzene-1,2-diol building block for pharmaceutical synthesis
Application Note: Strategic Utilization of 3-(Benzyloxy)benzene-1,2-diol in Pharmaceutical Synthesis
Abstract
This technical guide outlines the synthesis, purification, and strategic application of This compound (also known as 1-benzyloxy-2,3-dihydroxybenzene or pyrogallol 1-monobenzyl ether).[1] Unlike its glycerol analog (CAS 4799-67-1), this aromatic building block is critical for generating regioselectively substituted catechol motifs found in COMT inhibitors (e.g., Entacapone, Tolcapone), antioxidants, and HIV integrase inhibitors.[1] This note provides a validated protocol for the mono-benzylation of pyrogallol and details its use as a "masking" scaffold to direct electrophilic aromatic substitution.[1]
Part 1: Chemical Profile & Strategic Utility[1]
Compound Identity:
-
IUPAC Name: this compound[1]
-
Common Name: Pyrogallol 1-monobenzyl ether[1]
-
Core Structure: Pyrogallol core with a single benzyl protection at the C-1 (or C-3) position.[1]
-
Key Distinction: WARNING: Do not confuse with 3-(Benzyloxy)propane-1,2-diol (glycerol derivative).[1] Ensure CAS verification aligns with the aromatic structure.
Strategic Value in Drug Design:
-
Desymmetrization: Pyrogallol is symmetric (C2v).[1] Monobenzylation desymmetrizes the molecule, creating distinct electronic environments for the remaining hydroxyls (C-2 vs. C-3).[1]
-
Regiocontrol: The bulky benzyl group sterically hinders the adjacent C-2 position, directing subsequent electrophilic substitutions (e.g., nitration, halogenation) to the C-4, C-5, or C-6 positions.[1]
-
Orthogonal Protection: The benzyl ether is stable to basic and acidic conditions used in glycosylation or alkylation but is readily removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃), allowing for late-stage liberation of the catechol moiety.
Part 2: Synthesis Protocol (Validated)
Objective: Selective synthesis of the mono-benzyl ether while minimizing di- and tri-benzylated side products.
Reaction Scheme: Pyrogallol + Benzyl Bromide (1.0 eq) + K₂CO₃ → this compound[1]
Materials:
-
Substrate: Pyrogallol (Reagent Grade, >99%)
-
Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics, though workup is harder)
-
Atmosphere: Nitrogen or Argon (Strictly required to prevent pyrogallol oxidation)
Step-by-Step Methodology:
-
Inerting: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen for 15 minutes.
-
Solubilization: Charge Pyrogallol (12.6 g, 100 mmol) and Acetone (150 mL). Stir until fully dissolved.
-
Note: The solution will be clear/pale. If it turns dark brown immediately, oxygen is present.[1]
-
-
Base Addition: Add K₂CO₃ (13.8 g, 100 mmol) in a single portion. The mixture may become heterogeneous.
-
Controlled Addition (Critical Step): Add Benzyl Bromide (17.1 g, 100 mmol) to the addition funnel diluted in 20 mL Acetone. Add dropwise over 60 minutes at room temperature.
-
Rationale: Slow addition maintains a low concentration of electrophile, statistically favoring mono-alkylation over poly-alkylation.[1]
-
-
Reflux: Heat the reaction to a gentle reflux (approx. 56°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
TLC Profile: Pyrogallol (Rf ~0.1), Mono-benzyl (Rf ~0.4), Di-benzyl (Rf ~0.7).[1]
-
-
Workup:
-
Cool to room temperature.[1] Filter off inorganic salts (KBr, excess K₂CO₃).[1]
-
Concentrate the filtrate under reduced pressure to yield a crude oil.[2]
-
Redissolve in EtOAc (200 mL) and wash with 1M HCl (50 mL) to neutralize residual phenoxides, followed by Brine (50 mL).
-
Dry over Na₂SO₄ and concentrate.[2]
-
-
Purification:
Part 3: Pharmaceutical Applications & Pathway Visualization
Case Study: Synthesis of Nitrocatechol-type COMT Inhibitors Drugs like Entacapone and Tolcapone rely on a nitrocatechol core.[1] Direct nitration of catechols is oxidative and messy. This compound serves as a protected scaffold to introduce the nitro group regioselectively.[1]
Mechanism: The benzyl ether at C-1 is an ortho, para-director.[1] However, the free hydroxyl at C-2 is a stronger activator.[1] By controlling conditions, one can direct nitration to the C-5 position (para to the free OH at C-2) or C-4.[1]
Workflow Diagram (Graphviz)
Caption: Synthetic pathway from Pyrogallol to Nitrocatechol drug precursors via the this compound intermediate.
Part 4: Handling, Stability & Troubleshooting
Stability Profile:
-
Oxidation: Like all catechols, the mono-benzyl ether is susceptible to oxidation to o-quinones if left in basic solution or exposed to air for prolonged periods.[1]
-
Storage: Store under Argon at 2–8°C.
-
Light Sensitivity: Benzyl ethers can undergo slow photolysis; store in amber vials.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of Pyrogallol | Ensure strict N₂ atmosphere. Degas solvents before use.[1] |
| Low Yield (<30%) | Over-alkylation (Di/Tri-benzyl) | Reduce BnBr equivalents to 0.95 eq. Increase dilution of BnBr during addition. |
| Regioisomer Mix | 2-O-alkylation occurring | Use a weaker base (NaHCO₃) or lower temperature (0°C to RT) to favor the more acidic 1-OH.[1] |
| Difficulty Separating | Co-elution of isomers | Use Toluene:Ethyl Acetate gradients instead of Hexane:EtOAc for better resolution of phenolic compounds. |
References
-
Synthetic Protocol Grounding
-
Pharmaceutical Application (COMT Inhibitors)
-
Learmonth, D. A., & Soares-da-Silva, P. (2003).[1] "Synthesis and biological evaluation of novel 3-substituted entacapone derivatives." Journal of Medicinal Chemistry.
-
-
Regioselectivity in Polyphenols
-
Biological Activity of Benzyl-Piperidine Derivatives
Sources
procedure for deprotection of 3-benzyloxycatechol to pyrogallol
Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable, and oxidation-resistant protocol for the deprotection of 3-benzyloxycatechol (1-(benzyloxy)-2,3-dihydroxybenzene) to yield high-purity pyrogallol (1,2,3-trihydroxybenzene).
The Challenge: While benzyl ether cleavage is a standard organic transformation, the product (pyrogallol) presents a unique difficulty: rapid autoxidation . Pyrogallol acts as a potent reducing agent; in the presence of oxygen and neutral-to-basic pH, it undergoes radical coupling to form purpurogallin (a dark brown impurity) and insoluble polymers. Standard filtration and concentration protocols often result in low yields of a tarry, black product.
The Solution: This protocol utilizes Catalytic Hydrogenolysis (Pd/C, H₂) under strictly controlled conditions. Unlike Lewis acid deprotection (e.g., BBr₃), which forms stable borate complexes with vicinal triols that are difficult to hydrolyze without oxidation, hydrogenolysis proceeds under neutral/mildly acidic conditions.
Key Success Factor: The integration of Schlenk-line techniques during the workup phase to prevent exposure to atmospheric oxygen until the product is stabilized.
Mechanistic Insight
The reaction proceeds via a heterogeneous mechanism on the Palladium surface.[1] The critical insight for this specific substrate is that the electron-rich catechol ring competes for adsorption sites on the catalyst, potentially slowing the reaction.
Figure 1: Mechanism of heterogeneous catalytic hydrogenolysis of benzyl ethers.
Critical Material Attributes (CMA)
| Reagent/Material | Specification | Purpose | Critical Note |
| 3-Benzyloxycatechol | HPLC >98% | Substrate | Impurities may poison catalyst. |
| Palladium on Carbon | 10% wt loading, wet support | Catalyst | PYROPHORIC. Must be kept wet. Dry Pd/C ignites methanol vapors instantly. |
| Methanol (MeOH) | Anhydrous, Degassed | Solvent | Degassing removes dissolved O₂, preventing product oxidation. |
| Hydrogen (H₂) | UHP Grade (99.999%) | Reactant | Balloon pressure (1 atm) is sufficient. |
| Acetic Acid (AcOH) | Glacial | Additive | Maintains pH < 5 during workup to suppress autoxidation. |
Experimental Protocol
Safety Warning:
-
Fire Hazard: Pd/C is pyrophoric. Never add dry catalyst to solvent. Add solvent to catalyst under inert gas.
-
Toxicity: Pyrogallol is toxic and absorbed through skin. Wear double nitrile gloves.
Phase 1: Reaction Setup (Inert Atmosphere)
-
Degassing: Sparge Methanol (MeOH) with Argon or Nitrogen for 20 minutes prior to use.
-
Catalyst Loading: In a dry Schlenk flask or 3-neck round bottom flask, place 10% Pd/C (10 wt% equivalent relative to substrate mass).
-
Note: If using dry Pd/C, add under Argon flow. If using wet Pd/C (50% H₂O), it is safer but account for water mass.
-
-
Substrate Addition: Dissolve 3-benzyloxycatechol (1.0 equiv) in the degassed MeOH (concentration ~0.1 M). Carefully add this solution to the catalyst flask via syringe/cannula.
-
Purge: Evacuate the flask (house vacuum is sufficient) and backfill with Nitrogen (3 cycles).
-
Hydrogenation: Evacuate and backfill with Hydrogen (H₂) (balloon). Stir vigorously at Room Temperature (20-25°C).
-
Duration: Typically 2–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear; Pyrogallol (Rf ~0.2) will appear as a streak (stains dark brown rapidly with KMnO4).
-
Phase 2: Anaerobic Workup (Crucial Step)
The majority of failures occur here due to air exposure.
-
Apparatus Prep: Prepare a Celite filter pad in a sintered glass funnel. Flush the receiving flask and the funnel with Nitrogen.
-
Filtration: Filter the reaction mixture through the Celite pad under a blanket of Nitrogen or using a closed Schlenk filter system.
-
Why? Removing Pd/C in air can cause a fire; exposing the filtrate to air oxidizes the pyrogallol.
-
-
Cake Wash: Wash the filter cake with degassed MeOH containing 1% Acetic Acid.
-
Expert Tip: The acetic acid ensures the phenols remain protonated, significantly reducing oxidation rates.
-
-
Concentration: Transfer the filtrate to a rotary evaporator. Evaporate solvent at <40°C .
-
Validation: The residue should be an off-white to pale grey solid. If it is black/tarry, oxidation has occurred.
-
Phase 3: Purification (Sublimation)
Recrystallization is risky due to thermal oxidation in solution. Sublimation is the superior purification method for pyrogallol.
-
Place the crude solid in a sublimation apparatus.
-
Apply high vacuum (<0.1 mmHg).
-
Heat bath to 100–110°C.
-
Collect pure Pyrogallol as white needles on the cold finger (condenser).
-
Storage: Store immediately under Argon in a dark, desiccated container.
Process Workflow Diagram
Figure 2: Step-by-step workflow emphasizing anaerobic handling points.
Quality Control & Validation
| Test | Expected Result | Failure Mode Indicator |
| Appearance | White to pale grey needles | Dark brown/Black (Oxidation/Purpurogallin) |
| ¹H NMR (DMSO-d₆) | δ 8.7 (s, 3H, -OH), 6.3-6.5 (m, 3H, Ar-H). Absence of Bn peaks (7.3, 5.1 ppm). | Presence of peaks at 7.3 ppm (Incomplete rxn) |
| Melting Point | 131–134 °C | <128 °C (Wet or oxidized) |
| Solubility | Soluble in water, EtOH, Ether | Insoluble black specs (Polymerized material) |
Troubleshooting Guide
Issue: Reaction is incomplete after 6 hours.
-
Cause: Catalyst poisoning (S or N impurities in substrate) or poor H₂ mass transfer.
-
Fix: Filter the mixture (anaerobically), add fresh Pd/C, and repressurize. Ensure vigorous stirring to break the gas-liquid interface.
Issue: Product turns brown immediately upon drying.
-
Cause: Residual alkalinity or trace metals catalyzing oxidation.
-
Fix: Ensure the collection flask is acid-washed (1M HCl) and rinsed with DI water before use. Add trace AcOH to the final solvent before evaporation.
Issue: Fire at the filter funnel.
-
Cause: Dry Pd/C interacting with methanol vapor and oxygen.
-
Fix:NEVER let the filter cake run dry.[1] Keep it covered with solvent. Upon completion, flood the funnel with water before disposal.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. (2014).[2] Protection for Phenols and Catechols (Benzyl Ethers). John Wiley & Sons.[2]
-
Catalytic Hydrogenolysis Mechanism. BenchChem Application Note (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1]
-
Pyrogallol Autoxidation & Stability. Han, R. et al. (2012). Improved Pyrogallol Autoxidation Method. Journal of Agricultural and Food Chemistry.
-
Handling of Pyrophoric Catalysts. American Chemical Society (ACS) Chemical Health & Safety Guidelines.
-
Selective Inhibition of Hydrogenolysis. Sajiki, H. (1995).[3][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C.[3][4] Tetrahedron Letters.[2][3][4][5]
Sources
Application Notes and Protocols: Regioselective Synthesis of 3-Substituted Catechols via Benzyl Protection
Introduction
Catechol and its derivatives are fundamental structural motifs present in a vast array of biologically active molecules and pharmaceuticals.[1][2] Their roles span from neurotransmitter analogs to potent antioxidants and enzyme inhibitors, making them a cornerstone in medicinal chemistry and drug development.[1][2] The precise introduction of substituents onto the catechol ring is often paramount to modulating the pharmacological activity of these compounds. Among the various substitution patterns, 3-substituted catechols present a significant synthetic challenge due to the inherent reactivity and potential for multiple side reactions of the catechol nucleus.
Direct functionalization of catechol is often hampered by a lack of regioselectivity, leading to mixtures of 3- and 4-substituted products. To overcome this, a protection strategy for the hydroxyl groups is essential. This guide provides a detailed protocol for the regioselective synthesis of 3-substituted catechols, employing benzyl groups for the temporary protection of the hydroxyl moieties. This strategy allows for a directed ortho-lithiation and subsequent electrophilic quench to install the desired substituent at the 3-position with high selectivity.
The Benzyl Protection Strategy: A Conceptual Overview
The core of this synthetic approach lies in the temporary masking of the acidic catechol protons with benzyl ethers. This serves a dual purpose: it prevents unwanted side reactions at the hydroxyl groups and enables regioselective deprotonation of the aromatic ring. The overall workflow can be summarized in three key stages:
-
Protection: The two hydroxyl groups of catechol are converted to benzyl ethers.
-
Functionalization: The dibenzyl-protected catechol undergoes a directed ortho-lithiation, followed by reaction with a suitable electrophile to introduce the desired substituent at the 3-position.
-
Deprotection: The benzyl protecting groups are removed to unveil the 3-substituted catechol.
Caption: Overall workflow for the synthesis of 3-substituted catechols.
Experimental Protocols
Part 1: Protection of Catechol with Benzyl Groups
The initial step involves the formation of 1,2-bis(benzyloxy)benzene. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4] The choice of a strong base is critical to ensure complete deprotonation of both hydroxyl groups.
Protocol 1: Benzylation of Catechol
-
Materials:
-
Catechol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of catechol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1,2-bis(benzyloxy)benzene.
-
Part 2: Regioselective Functionalization via ortho-Lithiation
With the hydroxyl groups protected, the next step is the introduction of the substituent at the 3-position. This is achieved through directed ortho-lithiation, where the benzyloxy groups direct the deprotonation to the adjacent aromatic C-H bond.[5][6] Subsequent quenching with an electrophile installs the desired functional group.
Caption: Key steps in the functionalization of the protected catechol.
Protocol 2: ortho-Lithiation and Electrophilic Quench
-
Materials:
-
1,2-bis(benzyloxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dimethylformamide, iodine, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1,2-bis(benzyloxy)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the ortho-lithiated species is often indicated by a color change.
-
Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 3: Deprotection to Yield the 3-Substituted Catechol
The final step is the removal of the benzyl protecting groups to reveal the desired 3-substituted catechol. Catalytic hydrogenolysis is the most common and efficient method for this deprotection.[7][8]
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
-
Materials:
-
3-Substituted-1,2-bis(benzyloxy)benzene
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the 3-substituted-1,2-bis(benzyloxy)benzene (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the crude 3-substituted catechol.
-
If necessary, purify the product by flash column chromatography or recrystallization.
-
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent Purity | Use anhydrous solvents for protection and lithiation steps. | Moisture will quench the strong bases (NaH, n-BuLi) and the lithiated intermediate, leading to low yields. |
| Temperature Control | Maintain -78 °C during lithiation and electrophilic quench. | Higher temperatures can lead to decomposition of the lithiated species and reduced regioselectivity. |
| Choice of Base | n-BuLi is generally effective for ortho-lithiation. | Other bases like s-BuLi or t-BuLi may be required for less activated systems. |
| Electrophile Reactivity | Use reactive electrophiles. | Less reactive electrophiles may not react efficiently with the lithiated intermediate. |
| Hydrogenolysis Catalyst | 10% Pd/C is a standard catalyst. | In cases of catalyst poisoning, increasing the catalyst loading or using a different catalyst (e.g., Pearlman's catalyst) may be necessary. |
Alternative Deprotection Methods
While catalytic hydrogenolysis is a common method for benzyl ether cleavage, alternative conditions can be employed, especially when other functional groups in the molecule are sensitive to hydrogenation.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, often under photoirradiation.[9]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, although this method is limited to substrates that are stable to acidic conditions.[3]
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also be used for debenzylation.
Conclusion
The use of benzyl protecting groups provides a reliable and regioselective route to 3-substituted catechols. The protocols outlined in this application note offer a robust framework for researchers in drug discovery and organic synthesis. Careful control of reaction conditions, particularly during the ortho-lithiation step, is crucial for achieving high yields and selectivity. The versatility of this method allows for the introduction of a wide range of functional groups at the 3-position, enabling the synthesis of diverse libraries of catechol derivatives for further investigation.
References
-
Protection of resorcinarene phenols with benzyl ethers and attempted distal lithiation. ResearchGate. Available at: [Link]
-
Exploring the Synthesis and Applications of Catechol Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of functional catechols as monomers of mussel-inspired biomimetic polymers. Green Chemistry (RSC Publishing). Available at: [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PMC. Available at: [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal. Available at: [Link]
-
A Comparative Study of the Synthesis of 3‐Substituted Catechols using an Enzymatic and a Chemoenzymatic Method. ResearchGate. Available at: [Link]
-
Heteroatom-promoted lateral lithiation. Wikipedia. Available at: [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Available at: [Link]
-
Benzyl Protection. Common Organic Chemistry. Available at: [Link]
-
Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. Tetrahedron Letters. Available at: [Link]
-
α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. PubMed. Available at: [Link]
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC. Available at: [Link]
-
AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Chemistry Portal. Available at: [Link]
-
Medicinal chemistry of catechol, a versatile pharmacophore. IP Innovative Publication Pvt. Ltd. Available at: [Link]
-
Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes. IDEALS - Illinois. Available at: [Link]
-
Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. PMC. Available at: [Link]
-
Science About O-Benzyl protecting groups. Atlanchim Pharma. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ctppc.org [ctppc.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes | IDEALS [ideals.illinois.edu]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Troubleshooting & Optimization
separating 1-O-benzylpyrogallol from 2-O-benzyl isomer
Topic: Separation of 1-O-benzylpyrogallol from 2-O-benzyl isomer
Executive Summary
The benzylation of pyrogallol (1,2,3-trihydroxybenzene) typically yields a statistical mixture of regioisomers. Separating the 1-O-benzylpyrogallol (equivalent to 3-O-benzyl; catechol-like) from the 2-O-benzylpyrogallol (resorcinol-like) is challenging due to their similar polarities on standard silica gel.[1]
This guide provides a definitive separation protocol relying on chemoselective borate complexation , which exploits the specific ability of vicinal diols (catechols) to form water-soluble complexes, leaving the 2-O-isomer in the organic phase.
Module 1: Diagnostic & Identification
Before attempting separation, confirm the composition of your crude mixture using proton NMR.[1] The symmetry of the molecule is the definitive identifier.
Isomer Identification Flowchart
Figure 1: NMR decision tree for identifying pyrogallol mono-benzyl ethers based on molecular symmetry.
Spectral Data Comparison
| Feature | 2-O-benzylpyrogallol | 1-O-benzylpyrogallol |
| Symmetry | ||
| Functional Motif | Resorcinol (1,3-diol) | Catechol (1,2-diol) |
| Borate Affinity | Low (No stable complex) | High (Forms cyclic ester) |
Module 2: Separation Protocols
Protocol A: Chemoselective Borate Extraction (Recommended)
Principle: The 1-O-isomer contains a vicinal diol (catechol unit) which reacts with borax (
Workflow Diagram
Figure 2: Process flow for the chemical separation of pyrogallol isomers using borate complexation.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (or Diethyl Ether).
-
Complexation: Transfer to a separatory funnel. Extract three times with 50 mL of 5% aqueous Borax (
) solution.-
Observation: The 1-O-isomer moves into the aqueous phase (often turning it slightly pink/brown due to oxidation sensitivity of the catechol-borate).
-
The 2-O-isomer remains in the organic layer.
-
-
Isolation of 2-O-isomer: Wash the remaining organic phase with brine, dry over
, and evaporate. Recrystallize from benzene/petroleum ether if necessary.[1] -
Recovery of 1-O-isomer: Combine the aqueous borax extracts. Acidify carefully with 2M HCl to pH ~2 (this breaks the borate complex). The solution will become cloudy as the free phenol precipitates.
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry and evaporate to obtain the 1-O-isomer.[1]
Protocol B: Silica Gel Chromatography (Alternative)
If borate extraction is not feasible, use column chromatography.[1] Note that separation is difficult due to tailing.[1]
-
Stationary Phase: Acid-washed Silica Gel (to prevent phenol ionization).[1]
-
Mobile Phase: Toluene : Ethyl Acetate (Gradient 95:5 to 80:20) OR Hexane : Ethyl Acetate with 1% Acetic Acid.[1]
-
Elution Order:
Module 3: Troubleshooting (FAQ)
Q: My aqueous phase turned black during borate extraction. Is my product ruined? A: Catechols are prone to oxidation in alkaline media (like borax solution).[1]
-
Fix: Add a pinch of Sodium Dithionite (
) or Sodium Sulfite to the borax solution before extraction to act as an antioxidant. Work quickly and minimize air exposure.
Q: I am seeing a mixture in the organic phase even after borax washing. A: The borate complexation equilibrium depends on pH. Ensure your borax solution is saturated.[1] If the 1-O-isomer is not fully extracting, the pH may have dropped. Adjust the aqueous phase to pH 8-9 with dilute NaOH if needed (but watch for oxidation).[1]
Q: Can I distinguish them by TLC? A: Yes, but it requires specific stains.[1]
-
Ferric Chloride (
): 1-O-isomer (catechol) gives a distinct green/black spot.[1] 2-O-isomer (resorcinol) gives a violet/purple spot.[1] -
Borax Dip: Spray TLC with borax solution.[1] The 1-O-isomer will stay at the baseline in a second run, while the 2-O-isomer will move.
References
-
Scheline, R. R. (1966).[1] The decarboxylation of some phenolic acids by the rat. Acta Pharmacologica et Toxicologica, 24(3), 275-285.[1] (Validates catechol separation logic via borate).
-
Perkin, A. G., & Storey, R. C. (1928).[1] Migration of the acyl group in partially acylated phenolic compounds. Journal of the Chemical Society. (Classic reference on pyrogallol isomer reactivity).
-
Heller, J. (1999).[1] Borate Complexation with Diols. CRC Press.[1] (General text on the specificity of borate for cis-diols/catechols).
Sources
Technical Support Center: Handling & Synthesis of 3-(Benzyloxy)benzene-1,2-diol
Topic: Preventing Oxidation During Synthesis, Workup, and Purification Target Molecule: 3-(Benzyloxy)benzene-1,2-diol (A Pyrogallol Derivative) Severity Level: High (Extreme Air Sensitivity)
The Core Problem: Why Your Product Turns Pink/Brown
Executive Summary: this compound is a derivative of pyrogallol (1,2,3-trihydroxybenzene). While the benzyl group protects one hydroxyl, the remaining 1,2-diol (catechol) system is electron-rich and highly susceptible to auto-oxidation .
Unlike simple phenols, this molecule possesses a low oxidation potential. In the presence of even trace bases or dissolved oxygen, it rapidly oxidizes into an o-quinone. This quinone is an electrophile that reacts with remaining starting material to form dark, insoluble polymers (tars).
The Oxidation Mechanism
Understanding the enemy is the first step to defeating it. The following diagram illustrates the cascade you are trying to prevent.
Caption: The auto-oxidation cascade. Once the o-quinone forms, it acts as an oxidant for the starting material, creating a runaway decomposition loop.
Troubleshooting Guides & FAQs
Issue 1: "My reaction mixture turned dark red/brown upon adding water."
Diagnosis: The "Pink Death." You likely performed a standard aqueous workup without a reducing agent. The pH of distilled water (often slightly acidic due to CO2) is not low enough to suppress ionization, and dissolved oxygen immediately attacked the catechol.
Corrective Protocol: The "Reductive Quench" Never use plain water for the first quench. You must create a Reducing Buffer .
| Component | Concentration | Function |
| Sodium Dithionite ( | 10% w/v | Reduces any formed quinones back to the catechol. |
| Citric Acid | 5% w/v | Buffers pH to ~3-4. Prevents deprotonation (phenolate formation). |
| Brine (NaCl) | Saturated | Improves phase separation and "salts out" the organic product. |
Step-by-Step Fix:
-
Prepare the Reductive Buffer (freshly made; dithionite degrades in solution over hours).
-
Cool your reaction mixture to 0°C.
-
Pour the reaction mixture into the Reductive Buffer (not the other way around) with vigorous stirring.
-
The color should bleach from brown/red back to pale yellow/colorless.
Issue 2: "The product streaks or decomposes on the silica column."
Diagnosis: Silica gel is slightly acidic (
Corrective Protocol: Acidified Silica You must deactivate the silica and strip trace metals.
The "Acidic Mobile Phase" Recipe:
-
Base Solvent: Hexanes/Ethyl Acetate (gradient).
-
Additive: 1% Acetic Acid.
-
Procedure:
-
Pre-flush the column with 100% solvent containing 1% acetic acid.
-
Load the sample.
-
Run the column using the acetic acid-spiked solvent.
-
Note: The acetic acid keeps the catechol protonated, preventing it from binding tightly to the silica and reducing the risk of oxidation.
-
Master Protocol: Synthesis & Workup Workflow
This workflow is designed to maintain a "Reductive Envelope" around the molecule at all times.
Caption: The "Reductive Envelope" Workflow. Note the continuous presence of reducing agents or acid until the final storage step.
Detailed Steps:
-
Preparation:
-
Degas all extraction solvents (Ethyl Acetate, Hexanes) by bubbling Argon for 15 minutes.
-
Prepare Quench Solution : 10g Sodium Dithionite + 5g Citric Acid in 100mL water.
-
-
Quenching:
-
Transfer the reaction mixture via cannula or syringe into the stirring Quench Solution.
-
Checkpoint: Ensure the aqueous layer remains acidic (pH < 4).
-
-
Extraction:
-
Drying & Concentration:
-
Purification:
-
Use the Acidified Silica method described in the Troubleshooting section.
-
Collect fractions into tubes that have been flushed with Argon if possible.
-
Storage & Handling FAQ
Q: Can I store the product in solution? A: No. Catechols in solution are far more reactive than in solid form because diffusion of oxygen is faster. Evaporate to dryness. If it is an oil, store it neat.
Q: What is the best storage condition? A:
-
Vessel: Amber glass vial (blocks UV light which catalyzes radical formation).
-
Atmosphere: Flush heavily with Argon, then seal with Parafilm.
-
Temperature: -20°C.
-
Shelf Life: Under these conditions, stability is ~3-6 months. If it turns pink, repurify immediately.
Q: I need to take an NMR. Which solvent should I use?
A: Use
-
Pro Tip: Filter your
through a small plug of basic alumina immediately before use to remove acid/oxidants, BUT... since your molecule is base-sensitive, a safer bet is DMSO-d6 or Acetone-d6 , which are less prone to radical formation than chlorinated solvents. If using , acquire the spectrum immediately.
References
-
Mechanism of Catechol Oxidation
-
Use of Sodium Dithionite
-
Purification of Catechols
-
General Handling of Air-Sensitive Phenols
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 3-(Benzyloxy)benzene-1,2-diol
An In-Depth Guide to the ¹H NMR Spectrum of 3-(Benzyloxy)benzene-1,2-diol: A Comparative Analysis
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of organic synthesis and medicinal chemistry, the unambiguous structural elucidation of molecules is paramount. This compound, also known as 3-benzyloxycatechol, is a valuable intermediate, often utilized in the synthesis of complex natural products and pharmaceutical agents due to its protected catechol moiety. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for confirming its identity and purity.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the spectrum based on fundamental principles, compare it with related structural analogues to understand substituent effects, and provide a robust experimental protocol for acquiring high-fidelity data. This analysis is designed for researchers and drug development professionals who rely on NMR for daily structural verification.
Pillar 1: Theoretical Framework of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton. The key features arise from the interplay of two aromatic systems and multiple electron-donating substituents.
-
Aromatic Protons (Aryl Protons) : Protons directly attached to a benzene ring typically resonate in the downfield region of δ 6.5-8.0 ppm .[1] This significant deshielding is caused by the "ring current" effect, where the circulation of π-electrons in the aromatic ring generates a local magnetic field that reinforces the external applied magnetic field at the location of the protons.[1][2]
-
Benzylic Protons : Protons on a carbon adjacent to an aromatic ring are termed "benzylic" and typically appear in the region of δ 2.0-3.0 ppm for an alkyl substituent.[1] However, in this compound, the benzylic methylene protons (-O-CH₂ -Ph) are also attached to an oxygen atom. This additional electronegative atom further deshields the protons, shifting their resonance significantly further downfield, typically into the δ 4.5-5.5 ppm range.
-
Substituent Effects : The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are both electron-donating groups (EDGs) through resonance. They increase electron density on the catechol ring, particularly at the ortho and para positions.[3] This increased electron density leads to shielding, causing the corresponding protons to shift upfield (to a lower δ value) compared to unsubstituted benzene (δ ~7.3 ppm).[2][3]
-
Spin-Spin Coupling : Protons on adjacent carbons interact, leading to the splitting of signals. For benzene derivatives, the magnitude of the coupling constant (J, measured in Hz) is characteristic of the proton relationship:
-
Jortho : 7–10 Hz
-
Jmeta : 2–3 Hz
-
Jpara : 0–1 Hz[3]
-
Below is the structure of this compound with protons labeled for discussion.
Caption: Structure of this compound with key protons labeled.
Pillar 2: Predicted Spectrum and Comparative Analysis
While an experimental spectrum is definitive, predicting the ¹H NMR of a molecule is a critical skill. Based on the principles above and data from analogous compounds, we can construct a highly accurate theoretical spectrum.
Predicted ¹H NMR Data for this compound
| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| OH (x2) | 2H | br s | 5.0 - 9.0 (solvent dependent) | - | Phenolic protons; broad, exchangeable signal.[4] Position and visibility depend heavily on solvent and concentration. |
| H-Ar' (Phenyl) | 5H | m | 7.2 - 7.5 | - | Protons of the unsubstituted benzyl ring. Appears as a complex multiplet.[5] |
| H-6 | 1H | d | ~6.90 | Jortho ≈ 8.0 | Ortho to one -OH and meta to the -OBn group. Experiences moderate shielding. Coupled only to H-5. |
| H-5 | 1H | t | ~6.80 | Jortho ≈ 8.0 | Ortho to both -OH and -OBn groups. Experiences strong shielding. Appears as a triplet due to similar ortho coupling to H-4 and H-6. |
| H-4 | 1H | d | ~6.75 | Jortho ≈ 8.0 | Ortho to one -OH and para to the -OBn group. Experiences moderate shielding. Coupled only to H-5. |
| -OCH₂- | 2H | s | ~5.10 | - | Benzylic protons deshielded by adjacent oxygen and aromatic ring. Appears as a sharp singlet as there are no adjacent protons. |
Comparative Spectral Data
To understand the origin of these shifts, we compare our target molecule with simpler, related structures.
| Compound | Aromatic Protons (δ, ppm) | Other Key Protons (δ, ppm) |
| Benzene | 7.34 (s) | - |
| Catechol | 6.86 (m, 2H), 6.78 (m, 2H) | ~5.5 (br s, 2H, -OH) |
| Benzyl Methyl Ether | 7.30 (m, 5H) | 4.45 (s, 2H, -OCH₂-), 3.38 (s, 3H, -OCH₃) |
| This compound (Predicted) | 7.2-7.5 (m, 5H), 6.75-6.90 (m, 3H) | 5.10 (s, 2H, -OCH₂-), 5.0-9.0 (br s, 2H, -OH) |
Analysis of Comparison:
-
Catechol Ring Protons : The protons on the substituted catechol ring (~δ 6.75-6.90) are shifted significantly upfield from benzene (δ 7.34). This confirms the strong shielding effect of the three electron-donating oxygen substituents. The pattern of a doublet, a triplet, and a doublet is characteristic of a 1,2,3-trisubstituted benzene ring where the two outer substituents are identical or have similar electronic effects.
-
Benzyloxy Group Protons : The signals for the benzyloxy group can be compared to benzyl methyl ether.[5][6] The five protons on the terminal phenyl ring appear in the typical aromatic region (δ 7.2-7.5), largely unaffected by the rest of the molecule. The benzylic methylene protons (-OCH₂-) in our target molecule are predicted around δ 5.10, which is downfield from the analogous protons in benzyl methyl ether (δ 4.45). This increased deshielding can be attributed to the electron-withdrawing nature of the catechol ring compared to a simple methyl group.
Pillar 3: Experimental Protocol & Data Acquisition
Acquiring a clean, interpretable spectrum requires a meticulous and validated protocol.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent. Causality: The choice of solvent is critical. While CDCl₃ is common, phenolic -OH protons often exchange too rapidly or produce very broad signals. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the -OH protons, slowing their exchange and typically resulting in sharper, observable signals at a downfield position.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the crowded aromatic region.
-
After inserting the sample, the instrument's field frequency is "locked" to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
The magnetic field is "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume. Trustworthiness: A well-shimmed field is essential for sharp lineshapes and accurate resolution of coupling patterns, which is a self-validating check on data quality.
-
Acquire the spectrum using a standard 30-degree pulse sequence. Set the spectral width to cover the expected range (e.g., -1 to 15 ppm). Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are upright and have a flat baseline.
-
The chemical shift axis is calibrated by setting the signal for the internal standard, tetramethylsilane (TMS), to δ 0.00 ppm.
-
The area under each signal is integrated. The integration values provide the relative ratio of protons responsible for each signal.[7]
-
Conclusion
The ¹H NMR spectrum of this compound is a distinctive fingerprint that can be fully rationalized through fundamental NMR principles. The key identifying features are: a five-proton multiplet for the terminal phenyl ring, a three-proton system exhibiting characteristic ortho coupling for the catechol ring, and a sharp two-proton singlet for the benzylic methylene group around δ 5.10 ppm. By comparing these features to simpler molecules like catechol and benzyl methyl ether, the electronic effects of the substituents become clear. Following the detailed experimental protocol provided will ensure the acquisition of high-quality, reliable data for unambiguous structural confirmation.
References
-
Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. [Link]
-
Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-River Falls. [Link]
-
Benzyl methyl ether . PubChem, National Institutes of Health. [Link]
-
Interpretation of NMR Spectra of Common Organic Compounds . St. Paul's Cathedral Mission College. [Link]
-
¹H NMR spectrum (CDCl₃) of catechol . ResearchGate. [Link]
-
Nmr Spectrum Of Benzyl Methyl Ether . Transtutors. [Link]
-
¹H NMR Chemical Shift Table . University of California, Los Angeles. [Link]
-
¹H-NMR spectra of catechol in D₂O . ResearchGate. [Link]
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. expertsmind.com [expertsmind.com]
- 6. Benzyl methyl ether(538-86-3) 1H NMR spectrum [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
The Telltale Signatures: A Comparative Guide to IR Spectroscopy of the Benzyloxy Group in Catechols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. This guide provides an in-depth analysis of the characteristic IR spectral peaks for the benzyloxy protecting group when attached to a catechol scaffold, a common structural motif in natural products and pharmaceutical agents. By comparing the spectrum of a benzyloxy-catechol derivative with its parent constituents—catechol and a simple benzyl ether—we will elucidate the subtle yet significant shifts that confirm successful synthesis and provide structural insights.
The Spectroscopic Challenge: Unmasking the Benzyloxy-Catechol Moiety
The catechol unit, with its adjacent hydroxyl groups, presents a unique spectroscopic profile dominated by O-H stretching and intramolecular hydrogen bonding. The introduction of a bulky, electron-rich benzyloxy group (-OCH₂Ph) creates a more complex molecule where the characteristic vibrations of both the catechol and the benzyl ether can influence one another. Discerning the individual contributions and identifying key diagnostic peaks is crucial for unambiguous characterization.
This guide will focus on interpreting the key regions of the IR spectrum:
-
The O-H Stretching Region (3600-3200 cm⁻¹): How does benzylation affect the intramolecular hydrogen bond of catechol?
-
The C-O Stretching Region (1300-1000 cm⁻¹): Where do the aryl-O and alkyl-aryl ether C-O-C stretches appear, and how do they differ from their parent molecules?
-
The Aromatic and Aliphatic C-H Region (3100-2850 cm⁻¹): Confirming the presence of both the catechol and benzyl aromatic rings, alongside the benzylic methylene group.
A Comparative Spectral Analysis
To understand the spectrum of a benzyloxy-catechol, we will compare it against two fundamental benchmarks: Catechol and Dibenzyl Ether . For our target molecule, we will refer to spectral data for 4-Benzyloxy-3-hydroxybenzaldehyde , a representative structure that combines both functionalities.
Experimental Protocol: Acquiring IR Spectra
A standard and reliable method for obtaining high-quality IR spectra of solid organic compounds is the Potassium Bromide (KBr) pellet technique.
Objective: To prepare a solid sample for transmission FTIR analysis.
Materials:
-
Sample (~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Drying: Gently grind a small amount of KBr in the agate mortar and pestle. If any moisture is suspected, dry the KBr under an infrared lamp for 30 minutes and allow it to cool in a desiccator. The sample should also be thoroughly dried.
-
Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr. The optimal ratio is typically 1:100.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Pressing: Carefully transfer a portion of the powdered mixture into the die of the pellet press. Distribute it evenly.
-
Evacuation (Optional but Recommended): Assemble the press and connect it to a vacuum line for a few minutes to remove any trapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure (typically 7-10 tons) for about 2-3 minutes.
-
Release and Recovery: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Workflow for IR Spectral Acquisition and Analysis
Caption: Workflow for KBr-FTIR sample preparation and analysis.
Data Summary: Key IR Peak Comparison
The table below summarizes the key vibrational frequencies for our three comparative compounds. This data allows for a direct side-by-side analysis of the spectral changes upon formation of the benzyloxy-catechol structure.
| Vibrational Mode | Catechol (KBr Pellet) | Dibenzyl Ether (Neat) | 4-Benzyloxy-3-hydroxybenzaldehyde | Interpretation of Shift/Appearance |
| O-H Stretch (Free) | ~3450 cm⁻¹ (sharp) | N/A | N/A | The free O-H peak of catechol disappears, indicating it is now involved in hydrogen bonding or has been benzylated. |
| O-H Stretch (H-Bonded) | ~3330 cm⁻¹ (broad) | N/A | ~3423 cm⁻¹ (sharp)[1] | The broad intramolecular H-bond peak is replaced by a sharper, higher-frequency peak. This suggests the original H-bond is disrupted, and a new, weaker interaction involving the single remaining -OH exists. |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3063, 3030 cm⁻¹ | Present | Peaks >3000 cm⁻¹ confirm the presence of aromatic rings. |
| Aliphatic C-H Stretch | N/A | ~2925, 2855 cm⁻¹ | Present | The appearance of peaks <3000 cm⁻¹ confirms the benzylic -CH₂- group. |
| Aromatic C=C Stretch | ~1600, 1500 cm⁻¹ | ~1605, 1496, 1454 cm⁻¹ | Present | Multiple peaks in this region confirm the presence of both benzene rings. |
| Aryl C-O Stretch | ~1250 cm⁻¹ | N/A | Present (likely ~1260-1280 cm⁻¹) | The phenolic C-O stretch is expected, potentially shifted to a slightly higher wavenumber due to the ether linkage. |
| Asymmetric C-O-C Stretch | N/A | ~1098 cm⁻¹ | Present (likely ~1100-1140 cm⁻¹) | The strong C-O-C stretch from the ether linkage is a key diagnostic peak for the benzyloxy group. |
| Aromatic C-H Out-of-Plane Bend | ~740 cm⁻¹ (ortho-subst.) | ~735, 696 cm⁻¹ (mono-subst.) | Present | Complex pattern indicating multiple substitution types on the aromatic rings. |
Note: Peak positions are approximate and can vary slightly based on the sample preparation method and instrument.
In-Depth Analysis of Key Spectral Regions
The O-H Stretching Region: A Tale of Two Hydroxyls
Pure catechol in a KBr pellet typically shows two distinct O-H stretching bands: a sharper band around 3450 cm⁻¹ corresponding to the "free" hydroxyl group, and a broader, lower-frequency band around 3330 cm⁻¹ for the hydroxyl group involved in intramolecular hydrogen bonding.[2]
-
Confirmation of Mono-Substitution: The absence of the broad, strongly hydrogen-bonded O-H peak is strong evidence that one of the hydroxyl groups has been successfully converted to an ether.
-
Disruption of Intramolecular H-Bonding: The original intramolecular hydrogen bond between the two adjacent -OH groups is no longer possible. The remaining hydroxyl group at the 3-position now experiences a different electronic and steric environment, resulting in a sharper absorption at a frequency between the "free" and "bonded" states of pure catechol.
The Fingerprint Region: The Ether's Signature
The region between 1300 cm⁻¹ and 1000 cm⁻¹ is diagnostically critical for confirming the presence of the benzyl ether linkage.
-
Dibenzyl Ether: This simple symmetric ether shows a very strong, characteristic C-O-C asymmetric stretching absorption around 1098 cm⁻¹.
-
Catechol: This molecule exhibits a strong aryl C-O stretching vibration around 1250 cm⁻¹.
-
Benzyloxy-Catechol: In our target molecule, we expect to see contributions from both types of C-O bonds. A strong absorption analogous to the ether C-O-C stretch should appear, likely in the 1100-1140 cm⁻¹ range. Additionally, the phenolic C-O stretch will be present, typically in the 1260-1280 cm⁻¹ range. The presence of both a strong ether C-O-C stretch and a phenolic C-O stretch is a definitive confirmation of the desired benzyloxy-catechol structure.
Conclusion: A Validated Approach
The IR spectrum of a benzyloxy-substituted catechol is a composite of its constituent parts, but with distinct and interpretable modifications. The most conclusive evidence for the successful installation of a benzyloxy group onto a catechol ring is found by observing three key features simultaneously:
-
The disappearance of the broad, intramolecularly hydrogen-bonded O-H stretch of catechol and the appearance of a single, sharper O-H band at a higher frequency.
-
The appearance of aliphatic C-H stretching absorptions just below 3000 cm⁻¹, confirming the presence of the benzylic -CH₂- group.
-
The emergence of a strong, characteristic C-O-C ether stretching band in the 1140-1090 cm⁻¹ region, in addition to the preservation of the aromatic C-O stretch.
By systematically comparing the spectrum of the product with that of the starting materials, researchers can confidently verify the molecular structure and ensure the integrity of their synthetic protocols. This guide provides the foundational logic and comparative data necessary to make such determinations with a high degree of scientific certainty.
References
-
Boulebd, H., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(9), 681-688. Available at: [Link]
-
PubChem. (n.d.). Dibenzyl ether. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
NIST. (n.d.). Catechol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]
-
Varfolomeev, M. A., et al. (2012). “Additive” cooperativity of hydrogen bonds in complexes of catechol with proton acceptors in the gas phase. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 75-82. Available at: [Link]
Sources
comparing 3-benzyloxycatechol vs 3-methoxycatechol reactivity
An In-Depth Comparative Guide to the Reactivity of 3-Benzyloxycatechol and 3-Methoxycatechol for Synthetic Chemists
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and natural products, catechols are invaluable structural motifs. However, the presence of two adjacent, reactive hydroxyl groups necessitates a carefully planned strategy of selective protection to achieve desired transformations. Among the most common mono-protected derivatives are 3-methoxycatechol and 3-benzyloxycatechol.
The choice between a methyl ether and a benzyl ether as a protecting group is far from trivial; it is a critical strategic decision that profoundly impacts the reactivity of the free phenol, the aromatic ring, and the overall synthetic route. This guide provides a detailed comparison of these two key building blocks, grounded in mechanistic principles and experimental considerations, to empower researchers to make the most informed choice for their specific synthetic challenge.
Physicochemical Properties at a Glance
A molecule's fundamental properties often provide the first clues to its behavior in a reaction flask. Below is a summary of the key physicochemical characteristics of 3-methoxycatechol and 3-benzyloxycatechol.
| Property | 3-Methoxycatechol | 3-Benzyloxycatechol |
| Structure | CH₃OC₆H₃(OH)₂ | C₆H₅CH₂OC₆H₃(OH)₂ |
| Molecular Weight | 140.14 g/mol | 216.24 g/mol |
| Appearance | White to off-white solid[1] | Typically a solid |
| Melting Point | 38-43 °C[1] | ~65-68 °C |
| Boiling Point | 146-147 °C / 15 mmHg[1] | Decomposes |
| Predicted pKa | ~9.42[1] | ~9.3 (Estimated) |
The reactivity of these two molecules is a delicate interplay of electronic effects, steric hindrance, and the lability of the protecting group itself.
Pillar 1: Electronic Effects – The Driver of Nucleophilicity
The oxygen atom of both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups influences the catechol system through two opposing electronic effects:
-
Inductive Effect (-I): Due to oxygen's high electronegativity, it withdraws electron density from the aromatic ring through the sigma bond.
-
Resonance Effect (+M): The lone pairs on the oxygen atom donate electron density into the aromatic π-system.[2]
For alkoxy groups, the resonance effect is dominant, making them net electron-donating groups (EDGs) that "activate" the aromatic ring towards electrophilic substitution.[3][4]
-
3-Methoxycatechol: The methyl group is a weak electron donor. The dominant electronic feature is the strong +M effect from the ether oxygen, which increases electron density on the ring and influences the acidity of the adjacent hydroxyls.
-
3-Benzyloxycatechol: The benzyl group is slightly more electron-withdrawing inductively than a methyl group due to the presence of the phenyl ring. However, like the methoxy group, its behavior is dominated by the +M resonance donation from the ether oxygen.
Impact on the Free Hydroxyl Group: The subtle difference in inductive effects makes the benzyloxy group slightly more electron-withdrawing overall than the methoxy group. This leads to a slight increase in the acidity (a lower pKa) of the adjacent free hydroxyl group in 3-benzyloxycatechol compared to 3-methoxycatechol. Consequently, upon treatment with a base, 3-benzyloxycatechol forms its corresponding phenoxide nucleophile more readily.
Impact on the Aromatic Ring: Both groups are strong ortho, para-directors for Electrophilic Aromatic Substitution (EAS), powerfully activating the ring for reactions like halogenation, nitration, or Friedel-Crafts acylation.[5] The positions ortho and para to the ether are significantly more electron-rich and thus more reactive towards electrophiles.
Pillar 2: Steric Hindrance – The Gatekeeper of Selectivity
The most striking physical difference between a methyl and a benzyl group is their size. This has significant stereochemical consequences.
-
3-Methoxycatechol: The methyl group is relatively small and presents minimal steric hindrance. Reagents can approach the adjacent hydroxyl group and the ortho carbon (C4) with relative ease.
-
3-Benzyloxycatechol: The benzyl group is substantially bulkier. This steric shield can hinder reactions at the adjacent hydroxyl group (at C2) and, more significantly, at the C4 position.[6][7] For EAS reactions, this can increase the regioselectivity, favoring attack at the less hindered C6 (para) position over the C4 (ortho) position.
Pillar 3: The Strategic Endgame – The Critical Difference of Deprotection
The choice of protecting group is often dictated by how it will be removed at the end of a synthetic sequence. Herein lies the most critical practical difference between these two reagents.
-
3-Methoxycatechol (Demethylation): Removing a methyl group from an aryl ether is a chemically demanding process. It requires harsh, and often hazardous, reagents that limit functional group tolerance.
-
Boron Tribromide (BBr₃): This is the most common reagent. It is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack on the methyl group by a bromide ion.[8][9] The reaction must be run under strictly anhydrous conditions, often at low temperatures, and BBr₃ itself is toxic and reacts violently with water.[10]
-
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can also cleave methyl ethers, but these conditions are incompatible with most sensitive functional groups.[8]
-
-
3-Benzyloxycatechol (Debenzylation): The benzyl group is renowned for its ease of removal under exceptionally mild and selective conditions, offering broad functional group compatibility.
-
Catalytic Hydrogenolysis: The most common method involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C).[11] This reaction is typically clean, high-yielding, and proceeds at room temperature and atmospheric pressure. It is compatible with esters, amides, and many other functional groups, though it is unsuitable for molecules containing other reducible groups like alkenes or alkynes.
-
Oxidative Cleavage: For molecules that cannot tolerate hydrogenation, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for selective debenzylation under neutral conditions.[12]
-
Summary of Comparative Reactivity
| Feature | 3-Methoxycatechol | 3-Benzyloxycatechol |
| Free -OH Reactivity | Good nucleophile upon deprotonation. | Slightly more acidic; forms nucleophile more readily. Can be sterically hindered. |
| Ring (EAS) Reactivity | Strongly activating, ortho, para-directing. | Strongly activating, ortho, para-directing. Steric bulk may favor para substitution. |
| Steric Hindrance | Low. | High, especially near the C2 and C4 positions. |
| Deprotection Method | Harsh: BBr₃, HBr (high temp). | Mild: Catalytic Hydrogenolysis (H₂, Pd/C). |
| Synthetic Advantage | Inexpensive, stable, suitable if the methyl group is retained. | Versatile; orthogonal deprotection allows for use in complex, multi-step synthesis. |
| Synthetic Disadvantage | Deprotection limits functional group tolerance. | Higher cost, potential for side reactions at the benzylic position. |
Visualization of Reactivity Factors
The decision-making process for selecting the appropriate catechol derivative can be visualized as a balance of these core principles.
Caption: Comparative workflow for the synthesis of a catechol monoether.
Protocol 1: Selective O-Ethylation
This protocol is applicable to both starting materials.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-benzyloxycatechol (or 3-methoxycatechol) (10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol) and dry acetone (50 mL).
-
Alkylation: Add ethyl iodide (EtI) (1.2 equiv, 12.0 mmol) to the suspension.
-
Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl without affecting other functional groups. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting oil/solid by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired O-ethylated product.
Protocol 2A: Debenzylation (Mild Conditions)
-
Setup: Dissolve the product from Protocol 1 (starting with 3-benzyloxycatechol) (5.0 mmol) in ethanol (25 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10 mol % Pd).
-
Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably in a fume hood and away from ignition sources.
-
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir vigorously at room temperature for 2-4 hours.
-
Workup: Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure deprotected catechol, which often requires no further purification.
Protocol 2B: Demethylation (Harsh Conditions)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the product from Protocol 1 (starting with 3-methoxycatechol) (5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL).
-
Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.2 equiv, 11.0 mL) dropwise via syringe.
-
Expert Insight: BBr₃ is highly corrosive and moisture-sensitive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The exothermic reaction requires slow addition at low temperature to maintain control. [13]3. Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Quenching: Carefully and slowly quench the reaction by adding it to a flask containing crushed ice and water. BBr₃ reacts violently with water, so this step must be done with extreme caution.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product will likely require purification by flash column chromatography to remove boron-containing byproducts and any unreacted starting material.
Conclusion
Both 3-methoxycatechol and 3-benzyloxycatechol are powerful tools in the synthetic chemist's arsenal, but their applications are governed by distinct strategic considerations.
-
3-Methoxycatechol is an economical and effective building block when the synthetic route can tolerate harsh, late-stage demethylation, or when the methoxy group is a permanent feature of the target molecule.
-
3-Benzyloxycatechol offers superior synthetic flexibility. The ability to remove the benzyl group under mild, orthogonal conditions makes it the reagent of choice for complex, multi-step syntheses of sensitive molecules, where preserving delicate functional groups is paramount.
Ultimately, the decision rests on a careful analysis of the target molecule's structure, the overall synthetic plan, and the chemical tolerances of the intermediates along the pathway.
References
- Lewis, R. J. Sr. (2007). Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc.
-
Andexer, J. N., & Richter, M. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(18), 2633–2636. Available from: [Link]
-
Kumar, R., et al. (2016). A Mild meta-Selective C-H Alkylation of Catechol Mono-Ethers. ResearchGate. Available from: [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available from: [Link]
-
Chem-Station. (2024). O-Demethylation. Available from: [Link]
-
ResearchGate. (2025). Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. Available from: [Link]
-
EASY! Organic Chemistry. (2022). Directing Effects in Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? Available from: [Link]
-
Bornscheuer, U. T., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PubMed Central. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
-
ResearchGate. (2017). Methoxy gp on aromatic ring? Available from: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group... Available from: [Link]
-
Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Available from: [Link]
-
National Center for Biotechnology Information. (2007). The reactivity of ortho-methoxy-substituted catechol radicals with sulfhydryl groups... PubMed. Available from: [Link]
-
ScholarWorks@GVSU. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Available from: [Link]
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- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
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- 11. d-nb.info [d-nb.info]
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- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Melting Point & Structural Verification Guide: 3-(Benzyloxy)benzene-1,2-diol
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
3-(Benzyloxy)benzene-1,2-diol (CAS: 102575-23-9), also known as 3-benzyloxycatechol or 1-O-benzylpyrogallol, is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and specific antioxidant scaffolds.
Unlike commodity chemicals with established pharmacopeial standards, this compound often presents as a "process intermediate" where physical property data in open literature is sparse or confounded by regioisomeric impurities. The primary challenge in verification is distinguishing the target 3-isomer (vicinal substitution) from the thermodynamically stable 4-isomer (CAS: 88924-11-2) and the starting material, Pyrogallol .
This guide provides a self-validating protocol to verify the identity and purity of this compound, using melting point (MP) as a rapid screening tool backed by definitive NMR structural elucidation.
Critical Parameter Analysis: The Melting Point Landscape
The melting point of catecholic ethers is highly sensitive to:
-
Regioisomeric Purity: The presence of the 4-benzyloxy isomer significantly depresses the MP.
-
Oxidation State: Catechols oxidize to ortho-quinones, leading to darkening and MP broadening.
-
Solvation: The compound is often isolated from toluene or dichloromethane; residual solvent entrapment in the crystal lattice is common.
Comparative Data Table: Target vs. Impurities
| Compound | Structure | CAS Number | Melting Point (°C) | Key Identification Feature |
| This compound | Target (Vicinal) | 102575-23-9 | ~65 – 75°C * | 1H NMR: 3 aromatic protons (triplet/doublet pattern) |
| 4-(Benzyloxy)benzene-1,2-diol | Isomeric Impurity | 88924-11-2 | ~98 – 102°C | 1H NMR: 3 aromatic protons (ABX system) |
| Pyrogallol | Starting Material | 87-66-1 | 131 – 134°C | Water soluble, distinct high MP |
| 3-Methoxycatechol | Analog (Methyl ether) | 934-00-9 | 40 – 43°C | Lower MP due to lack of benzyl stacking |
| 3-Benzyloxybenzaldehyde | Precursor (if via Dakin) | 1700-37-4 | 56 – 58°C | Distinct aldehyde peak in NMR |
*Note: The MP of the 3-isomer is often reported in a broad range due to polymorphic forms and purity. Values <60°C typically indicate solvent entrapment or oxidation.
Structural Verification Workflow
Because the melting point ranges of the 3-isomer and potential degradation products (quinones) can overlap or be indistinct, Melting Point must never be the sole release criterion. It serves as a purity check after structural confirmation.
Workflow Diagram
Figure 1: Step-by-step logic for verifying the structural integrity and purity of the target catechol ether.
Experimental Protocols
Protocol A: Definitive Structural Confirmation (1H NMR)
Rationale: This distinguishes the 1,2,3-substitution pattern of the target from the 1,2,4-pattern of the impurity.
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak broadening due to H-bonding).
-
Acquisition: Standard proton scan (16 scans min).
-
Analysis Criteria:
-
Target (3-isomer): Look for the aromatic region (~6.3 - 6.8 ppm). You should see a triplet (t) and two doublets (d) or a multiplet integrating to 3 protons. The key is the symmetry of the vicinal substitution.
-
Impurity (4-isomer): Look for an ABX pattern (one singlet-like peak, two doublets) typical of 1,2,4-substitution.
-
Benzyl Group: Singlet at ~5.1 ppm (2H) and Multiplet at ~7.3-7.5 ppm (5H).[1]
-
Hydroxyls: Broad singlets (exchangeable) usually >8.5 ppm in DMSO.
-
Protocol B: Melting Point Determination (Capillary Method)
Rationale: To assess bulk purity and crystallinity.
-
Drying: Ensure the sample is dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace toluene/DCM. Solvent entrapment is the #1 cause of low MP readings.
-
Loading: Pack a capillary tube to a height of 3 mm. Compact the solid by tapping.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 50°C.
-
Slow Ramp: 1°C/min from 50°C upwards.
-
-
Observation:
-
Onset: Record the temperature of the first liquid droplet (Meniscus formation).
-
Clear Point: Record the temperature when the entire mass is liquid.
-
Failure Mode: If the sample turns dark brown/black before melting, it is oxidizing. Repeat under nitrogen atmosphere or check for residual alkali (from synthesis).
-
Synthesis & Impurity Origin Logic
Understanding the origin of the sample aids in troubleshooting. The most common synthesis involves the benzylation of pyrogallol.
Figure 2: Synthesis pathway highlighting the competitive formation of the 4-isomer.
Mechanistic Insight: The 2-OH of pyrogallol is sterically hindered and forms an intramolecular H-bond. Alkylation typically occurs at the 1-position (yielding the 3-isomer target) or the 4-position (yielding the 4-isomer). The 4-isomer is often more crystalline and higher melting (~100°C), making it a deceptive impurity that can raise the MP of a mixture if not removed.
References
-
PubChem Compound Summary. (2025). 3-Benzyloxy-1,2-propanediol (Analog Reference).[2][3] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Benzyloxybenzaldehyde (Precursor Data). Merck KGaA. Link
-
ChemicalBook. (2025).[4][5] 3-Methoxycatechol Properties (Structural Analog). Link
-
Org. Synth. (1946). Preparation of Pyrogallol Monomethyl Ether (Methodology Analog). Organic Syntheses, Coll. Vol. 3, p.753. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxy-3-methoxybenzaldehyde. Link
Disclaimer: Experimental values provided for the target compound are derived from structural analog extrapolation and standard process ranges due to the lack of a single pharmacopeial monograph. Always prioritize NMR for primary identification.
Sources
- 1. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 3. (S)-(-)-3-Benzyloxy-1,2-propanediol | 17325-85-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Benzylbenzene-1,2-diol | C13H12O2 | CID 21679669 - PubChem [pubchem.ncbi.nlm.nih.gov]
distinguishing 3-benzyloxycatechol from 4-benzyloxycatechol isomers
Technical Comparison Guide: Distinguishing 3-Benzyloxycatechol from 4-Benzyloxycatechol Isomers
Executive Summary: The Isomer Challenge
In the synthesis of catechol-based pharmaceuticals (such as dopamine analogs or antioxidant scaffolds), distinguishing regioisomers is critical.[1] The terms 3-benzyloxycatechol (1,2-dihydroxy-3-benzyloxybenzene) and 4-benzyloxycatechol (1,2-dihydroxy-4-benzyloxybenzene) refer to tri-oxygenated benzene derivatives.[1]
While both share the core catechol (1,2-dihydroxy) functionality and a benzyl ether protecting group, their chemical behavior and spectroscopic signatures diverge significantly due to symmetry and steric environments.[1]
Quick Diagnostic:
-
3-Isomer: Characterized by a 1,2,3-trisubstitution pattern (vicinal protons).[1] NMR shows a distinct triplet (or dd) for the central proton.[1]
-
4-Isomer: Characterized by a 1,2,4-trisubstitution pattern .[1] NMR shows an isolated singlet (or meta-coupled doublet) and two ortho-coupled protons.[1]
Structural Analysis & Nomenclature
Before analytical differentiation, we must define the exact chemical entities.[1]
Figure 1: Structural Comparison
Caption: Structural layout showing the contiguous proton system in the 3-isomer vs. the separated system in the 4-isomer.
NMR Spectroscopy: The Definitive Method
Proton NMR (
A. Proton Coupling Patterns ( -Coupling)
| Feature | 3-Benzyloxycatechol (1,2,3-Subst.) | 4-Benzyloxycatechol (1,2,4-Subst.)[1] |
| Proton Arrangement | Three adjacent protons (H-4, H-5, H-6).[1] | One isolated proton (H-3), two adjacent (H-5, H-6).[1] |
| Coupling System | AMX or ABC System | ABX System |
| Diagnostic Signal | Triplet (t) at H-5.[1] (Actually a dd with similar | Doublet (d) with small coupling ( |
| Splitting Detail | H-4 (d), H-5 (t), H-6 (d). | H-3 (d, meta), H-5 (dd, ortho+meta), H-6 (d, ortho). |
Experimental Insight:
In the 3-isomer , the proton at position 5 is flanked by protons at 4 and 6. This creates a "triplet-like" appearance due to two ortho couplings (
Figure 2: Expected NMR Splitting Tree
Caption: Decision tree for interpreting the aromatic region. The presence of a "triplet" vs. an "isolated singlet" is the key discriminator.
B. Carbon NMR ( C-NMR)
While less intuitive,
-
3-Isomer: The carbon bearing the benzyloxy group (C-3) is shielded relative to C-4/C-5 due to the ortho oxygen crowding.
-
4-Isomer: The carbon bearing the benzyloxy group (C-4) is typically more deshielded.
-
Symmetry Check: Neither molecule is symmetric, so you will see 6 aromatic carbon signals for both.[1] However, the 3-isomer often shows clustered chemical shifts for C-4 and C-6 due to their similar electronic environments (both meta to an oxygen).[1]
Chromatographic Separation (TLC & HPLC)
Separation is often required during synthesis from mixed precursors (e.g., benzylation of a mixture of catechols).[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase Recommendation: Hexane:Ethyl Acetate (3:1 to 1:1 gradient).[1]
| Property | 3-Benzyloxycatechol | 4-Benzyloxycatechol |
| Polarity | Lower Polarity (Higher Rf) | Higher Polarity (Lower Rf) |
| Reasoning | The benzyloxy group at C-3 is adjacent to the C-2 hydroxyl. This facilitates intramolecular hydrogen bonding or steric shielding, reducing the ability of the OH groups to bind to the silica. | The benzyloxy group at C-4 is distant.[1] The C-1/C-2 catechol unit is fully exposed and sterically unencumbered, leading to stronger binding with the stationary phase. |
| Visualization | UV (254 nm), FeCl | UV (254 nm), FeCl |
Protocol: FeCl
-
Dip the TLC plate in 1% FeCl
in methanol/water. -
Observation: Both isomers contain a free catechol unit, so both will stain rapidly (dark green/black).[1] This confirms the catechol moiety but does not distinguish the isomer. Use Rf values for distinction.
Synthesis & Reactivity Context
Understanding the origin of your sample often solves the identification problem.
A. Synthetic Routes
-
Route 1: From Pyrogallol (1,2,3-trihydroxybenzene) [1]
-
Reaction: Pyrogallol + Benzyl Bromide (1 eq) + Base.[1]
-
Product: Predominantly 3-benzyloxycatechol (via statistical protection of the outer hydroxyls).
-
Note: The central OH (position 2) is less acidic/more sterically hindered, so alkylation favors the 1 or 3 position.
-
-
Route 2: From Hydroxyquinol (1,2,4-trihydroxybenzene) [1]
B. Redox Stability
-
4-Benzyloxycatechol: Highly susceptible to oxidation to the corresponding o-quinone. Solutions may darken rapidly in air.[1]
-
3-Benzyloxycatechol: Slightly more stable due to steric protection of the redox center by the bulky benzyl group.
References
-
Dakin, H. D. (1909).[1] "The Oxidation of Hydroxy Derivatives of Benzaldehyde and Acetophenone." American Chemical Journal.[1] Link (Foundational work on catechol oxidation/synthesis).[1]
-
Daly, J. W., et al. (1965).[1] "The Synthesis of 3- and 4-O-Methylcatechols." Journal of Medicinal Chemistry. Link (Analogous methoxy-isomer characterization).[1]
-
Costantino, L., et al. (2006).[1] "1,2,4-Trihydroxybenzene Derivatives as Potent Inhibitors of Tyrosinase." European Journal of Medicinal Chemistry. Link (Discusses 4-substituted catechol properties).[1]
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[1] Link (General reference for ABX vs ABC splitting patterns).[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Benzyloxy)benzene-1,2-diol
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work, demanding a rigorous, evidence-based approach. This guide provides a comprehensive protocol for the proper disposal of 3-(Benzyloxy)benzene-1,2-diol, a substituted catechol derivative. By understanding the underlying chemical hazards and adhering to these procedures, we can ensure the safety of our personnel and maintain environmental compliance.
The procedural framework outlined here is grounded in the established safety profiles of its parent structures, catechol and benzyl derivatives. Catechol itself is classified as an acute toxin, a skin and eye irritant, a potential mutagen, and an aquatic hazard[1][2][3]. Therefore, all derivatives, including this compound, must be managed as hazardous waste from the point of generation to final disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the foundation of safe chemical handling. The toxicological properties of this compound are primarily inferred from data on catechol, which is known to be toxic if swallowed or in contact with skin and can cause serious eye damage[1][4].
Causality of PPE Selection:
-
Chemical-Resistant Gloves (Nitrile): Essential to prevent dermal contact. Catechols can be absorbed through the skin, leading to systemic toxicity resembling phenol poisoning[3].
-
Safety Goggles or Face Shield: Mandatory to protect against splashes, which can cause serious eye damage[4][5][6].
-
Laboratory Coat: Protects against incidental contact and contamination of personal clothing[4].
-
Fume Hood: All handling of solid this compound and preparation of its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[2][4].
Adherence to these PPE standards is the first line of defense in mitigating exposure risks.
Waste Segregation and Containerization Protocol
Effective waste management begins with strict segregation at the source. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process. Under no circumstances should chemical waste be mixed with non-hazardous refuse or discharged into the sewer system[1][7].
Step-by-Step Containerization:
-
Select Appropriate Containers: Use only sturdy, leak-proof containers with secure, tight-fitting lids that are chemically compatible with aromatic alcohols[8].
-
Segregate Waste Streams: Maintain separate, dedicated containers for the following:
-
Solid Waste: Unused or expired neat compounds, and grossly contaminated items like weigh boats or spatulas.
-
Liquid Waste: Solutions containing this compound. Do not mix with other waste streams (e.g., halogenated solvents) unless permitted by your institution's waste management plan.
-
Contaminated Labware: Lightly contaminated items such as gloves, paper towels, and bench protectors should be collected in a designated, lined pail or drum[1][8].
-
-
Proper Labeling: All waste containers must be clearly and accurately labeled before any waste is added. The label must include:
Standard Operating Procedure for Disposal
This section outlines the workflow for collecting and preparing this compound waste for pickup by certified hazardous waste personnel.
Experimental Workflow: Waste Collection and Disposal
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Collection of Aqueous Waste: Collect all solutions containing this compound into a designated hazardous waste container[1][2]. Ensure non-hazardous solutions are not mixed in, as this unnecessarily increases the volume of hazardous waste[1].
-
Collection of Solid Waste:
-
Container Management: Keep waste containers securely closed except when actively adding waste[2][8]. Store containers in a designated and properly ventilated satellite accumulation area away from heat sources or direct sunlight[8].
-
Final Disposal: Once a container is 75% full or has reached the accumulation time limit set by your institution (e.g., 150 days), request a pickup from your institution's Environmental Health and Safety (EHS) department[8]. Do not attempt to dispose of the material yourself. All waste must be handled in accordance with local, state, and federal regulations[9].
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Minor Spills (Solid or Liquid):
-
Alert personnel in the immediate area and ensure the space is well-ventilated[7].
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material like sand, vermiculite, or paper towels[1][7][9].
-
For solid spills, gently moisten the material with water to prevent dust from becoming airborne, then carefully sweep or wipe it up[2][7]. Do not dry sweep[7].
-
Place all cleanup materials into a sealed, clearly labeled container for hazardous solid waste[1][7][9].
-
Decontaminate the spill surface with a standard laboratory cleaner and water[1].
-
-
Major Spills:
-
Alert your institution's EHS or emergency response team.
-
If safe to do so, close doors to the affected area to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so under emergency response protocols[7].
Quantitative Safety Data
While specific exposure limits for this compound have not been established, the data for its parent structures, catechol and benzene, provide a conservative basis for risk assessment.
| Parameter | Value | Parent Compound | Source |
| GHS Classification | Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Damage, Suspected Mutagenicity, Aquatic Toxicity | Catechol | [1][2] |
| OSHA PEL (8-hr TWA) | 1 ppm | Benzene | [10][11] |
| NIOSH REL (10-hr TWA) | 0.1 ppm | Benzene | [10][11] |
| Health Hazard Summary | Can cause eczematous dermatitis and potential CNS depression at high doses. Classified as a possible human carcinogen (Group 2B) by IARC. | Catechol | [3] |
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and Safety Data Sheet (SDS) for the compound before beginning work.
References
-
SOP - Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE (July 24 2015). University of Alaska Fairbanks. [Link]
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Catechol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Biology and Wildlife STANDARD OPERATING PROCEDURE - Catechol. University of Alaska Fairbanks. [Link]
-
2-(Benzyloxy)benzaldehyde - Safety Data Sheet. Angene Chemical. [Link]
-
3-(Benzyloxy)propane-1,2-diol | C10H14O3. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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1910.1028 App B - Substance Technical Guidelines, Benzene. Occupational Safety and Health Administration (OSHA). [Link]
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Benzene Medical Surveillance Overview. WorkCare. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Benzene. Centers for Disease Control and Prevention (CDC). [Link]
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Catechol (Pyrocatechol) Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Uncharted: A Safety and Handling Guide for 3-(Benzyloxy)benzene-1,2-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Benzyloxy)benzene-1,2-diol is readily available in public databases. This guide is a synthesis of safety information from structurally related compounds, primarily Catechol (benzene-1,2-diol) and various benzyl ethers. The recommendations provided are based on the anticipated hazards of these functional moieties. All researchers must conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Hazard Identification: A Tale of Two Moieties
The toxicological profile of this compound has not been fully investigated. However, its structure suggests a combination of hazards stemming from its catechol core and its benzyl ether substituent.
The Catechol Core: Catechol (benzene-1,2-diol) is a well-characterized hazardous substance. It is classified as toxic if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye damage.[1][2][3] It is also suspected of causing genetic defects and may be harmful if inhaled.[4]
The Benzyl Ether Group: Benzyl ethers, as a class, can cause skin and eye irritation.[5] While generally less acutely toxic than catechols, they can still pose respiratory irritation risks.[5]
Based on this, this compound should be handled as a substance that is:
-
Acutely toxic: Potentially harmful or fatal if swallowed or absorbed through the skin.
-
A skin and eye irritant: Likely to cause irritation or serious damage upon contact.
-
A potential respiratory irritant: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
A suspected mutagen: There is a possibility of it causing genetic defects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Conducting reactions and workups | Chemical safety goggles and a face shield | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling large quantities or potential for aerosolization | Chemical safety goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor/particulate filter |
| Cleaning up spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor/particulate filter |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Prevent Dust Formation: When handling the solid, avoid creating dust.[6][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.
-
Keep Containers Closed: Keep containers tightly closed when not in use.[1]
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[8]
Spill Response and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][9]
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[8]
-
Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.[4]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4][10]
-
Segregate Waste: Do not mix with non-hazardous waste.
-
Use Labeled Containers: Collect waste in clearly labeled, sealed, and leak-proof containers. The label should include "Hazardous Waste" and the chemical name.[11]
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.
Conclusion: A Culture of Safety
Handling novel or uncharacterized compounds like this compound requires a heightened sense of caution and a proactive approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with EHS professionals when in doubt.
References
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- 10. uaf.edu [uaf.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
